Product packaging for 2-(2-Amino-4-methoxyphenyl)acetonitrile(Cat. No.:CAS No. 118671-03-7)

2-(2-Amino-4-methoxyphenyl)acetonitrile

Cat. No.: B045283
CAS No.: 118671-03-7
M. Wt: 162.19 g/mol
InChI Key: LXRLGEBPPFEBNB-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methoxyphenyl)acetonitrile is a high-purity chemical intermediate of significant value in synthetic organic chemistry and medicinal chemistry research. This compound features a strategically functionalized aromatic ring system, containing both an electron-donating methoxy group and an ortho-oriented amino group relative to the reactive acetonitrile side chain. This unique molecular architecture makes it a versatile precursor for the construction of diverse nitrogen-containing heterocycles, particularly indoles, quinazolines, and other fused polycyclic systems that are prevalent in pharmacologically active molecules. Its primary research utility lies in its role as a key building block for the synthesis of novel compounds for biological screening, the development of fluorescent probes and dyes due to the potential for extended conjugation, and in methodological studies for new cyclization reactions. The nitrile group offers a handle for further functionalization into amidines, tetrazoles, or carboxylic acids, while the aromatic amine enables diazotization or amide bond formation. Researchers will find this reagent essential for projects aimed at discovering new therapeutic agents, agrochemicals, and advanced materials. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B045283 2-(2-Amino-4-methoxyphenyl)acetonitrile CAS No. 118671-03-7

Properties

IUPAC Name

2-(2-amino-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRLGEBPPFEBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552207
Record name (2-Amino-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118671-03-7
Record name (2-Amino-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 2-(2-Amino-4-methoxyphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the commercially available starting material, 4-methoxy-2-nitrotoluene. The synthetic strategy involves:

  • Benzylic Bromination: The initial step focuses on the selective bromination of the benzylic methyl group of 4-methoxy-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

  • Cyanation: The resulting benzylic bromide is then converted to the corresponding nitrile through a nucleophilic substitution reaction with sodium cyanide.

  • Selective Nitro Reduction: The final step involves the selective reduction of the aromatic nitro group to an amine, yielding the target compound. This transformation is performed under conditions that preserve the nitrile functionality.

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway Start 4-Methoxy-2-nitrotoluene Intermediate1 1-(Bromomethyl)-4-methoxy-2-nitrobenzene Start->Intermediate1 NBS, AIBN CCl4, Reflux Intermediate2 2-(4-Methoxy-2-nitrophenyl)acetonitrile Intermediate1->Intermediate2 NaCN DMSO, 90°C FinalProduct This compound Intermediate2->FinalProduct SnCl2·2H2O Ethanol, 70°C

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-(Bromomethyl)-4-methoxy-2-nitrobenzene

This procedure outlines the radical bromination of 4-methoxy-2-nitrotoluene.

Experimental Workflow:

Step1_Workflow A Reactants 4-Methoxy-2-nitrotoluene N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) C Reaction Reflux under inert atmosphere Monitor by TLC A->C B Solvent Carbon Tetrachloride (CCl4) B->C D Work-up Cool to RT Filter off succinimide Wash filtrate with water and brine C->D E Purification Dry over Na2SO4 Concentrate in vacuo Recrystallize from ethanol D->E F Product 1-(Bromomethyl)-4-methoxy-2-nitrobenzene E->F

Caption: Workflow for the synthesis of 1-(Bromomethyl)-4-methoxy-2-nitrobenzene.

Procedure:

  • To a solution of 4-methoxy-2-nitrotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford 1-(bromomethyl)-4-methoxy-2-nitrobenzene.

Step 2: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

This procedure describes the nucleophilic substitution of the benzylic bromide with a cyanide ion.

Experimental Workflow:

Step2_Workflow A Reactant 1-(Bromomethyl)-4-methoxy-2-nitrobenzene C Reaction Heat to 90°C Monitor by TLC A->C B Reagent & Solvent Sodium Cyanide (NaCN) Dimethyl Sulfoxide (DMSO) B->C D Work-up Cool to RT Pour into ice-water Extract with ethyl acetate C->D E Purification Wash organic layer with brine Dry over Na2SO4 Concentrate in vacuo D->E F Product 2-(4-Methoxy-2-nitrophenyl)acetonitrile E->F

Caption: Workflow for the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile.

Procedure:

  • Dissolve 1-(bromomethyl)-4-methoxy-2-nitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO).

  • To this solution, add sodium cyanide (1.2 equivalents) portion-wise.

  • Heat the reaction mixture to 90°C and stir until the starting material is consumed, as indicated by TLC analysis.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(4-methoxy-2-nitrophenyl)acetonitrile. Further purification can be achieved by column chromatography if necessary.

Step 3: Synthesis of this compound

This final step involves the selective reduction of the nitro group to an amine. The use of stannous chloride dihydrate is effective for this transformation while preserving the nitrile group.[2][3]

Experimental Workflow:

Step3_Workflow A Reactant 2-(4-Methoxy-2-nitrophenyl)acetonitrile C Reaction Heat to 70°C under N2 Monitor by TLC A->C B Reagent & Solvent Stannous Chloride Dihydrate (SnCl2·2H2O) Ethanol B->C D Work-up Cool to RT Pour into ice-water Basify with NaHCO3 Extract with ethyl acetate C->D E Purification Wash organic layer with brine Dry over Na2SO4 Concentrate in vacuo D->E F Product This compound E->F

References

An In-depth Technical Guide to 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7)

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed technical information regarding 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS number 118671-03-7) is exceptionally scarce. While the compound is listed by several chemical suppliers, indicating its synthesis is feasible, there is a notable absence of published research detailing its synthesis, spectroscopic data, biological activity, or applications in drug development.

This guide, therefore, serves as a foundational document that, in the absence of specific data for the target compound, provides relevant information on closely related analogs and general methodologies applicable to its synthesis and potential characterization. The content herein is intended to provide a starting point for researchers interested in exploring the properties and potential applications of this molecule.

Physicochemical Properties

Based on its chemical structure, the following properties can be inferred for this compound. It is important to note that these are theoretical and require experimental verification.

PropertyValueSource
CAS Number 118671-03-7Chemical Abstract Service
Molecular Formula C₉H₁₀N₂ON/A
Molecular Weight 162.19 g/mol N/A
Appearance Likely a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsN/A

Potential Synthetic Routes

While a specific, validated synthesis protocol for this compound is not available in the literature, a plausible synthetic pathway can be proposed based on established organic chemistry reactions for analogous compounds. A potential route could involve the introduction of the aminonitrile functionality to a substituted anisole precursor.

One common method for the synthesis of α-aminonitriles is the Strecker synthesis . A generalized workflow for a potential Strecker-type synthesis is outlined below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-4-methoxybenzaldehyde 2-Amino-4-methoxybenzaldehyde Reaction_Vessel One-pot Reaction 2-Amino-4-methoxybenzaldehyde->Reaction_Vessel Cyanide_Source Cyanide Source (e.g., KCN, NaCN) Cyanide_Source->Reaction_Vessel Ammonia Ammonia (NH3) or Ammonium Salt Ammonia->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Strecker Synthesis

Figure 1. Proposed Strecker synthesis workflow.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the Strecker synthesis of the target compound. This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.

  • Reaction Setup: To a solution of 2-amino-4-methoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of sodium or potassium cyanide, followed by an aqueous solution of an ammonium salt (e.g., ammonium chloride).

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be worked up by extraction with an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would likely require purification, for which column chromatography would be a suitable method.

Spectroscopic Characterization (Anticipated Data)

Experimental spectroscopic data for this compound is not publicly available. However, based on its structure, the following characteristic signals can be anticipated in its NMR and IR spectra.

TechniqueAnticipated Data
¹H NMR - Aromatic protons in the range of 6.0-7.5 ppm. - A singlet for the methoxy group (OCH₃) around 3.8 ppm. - A singlet for the amino group (NH₂) protons (chemical shift can vary). - A singlet for the methylene protons (CH₂) adjacent to the nitrile group.
¹³C NMR - Aromatic carbons in the range of 100-160 ppm. - A carbon signal for the methoxy group around 55 ppm. - A signal for the nitrile carbon (C≡N) around 115-125 ppm. - A signal for the methylene carbon.
IR Spectroscopy - A characteristic C≡N stretch around 2200-2260 cm⁻¹. - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. - C-O stretching for the methoxy group around 1000-1300 cm⁻¹. - C-H stretching and bending vibrations for the aromatic ring and methylene group.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of 162.19.

Potential Biological Activity and Applications in Drug Development

While no biological studies have been published for this compound, the phenylacetonitrile scaffold is present in a variety of biologically active molecules. This suggests that the target compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

The presence of an amino group and a methoxy group on the phenyl ring provides handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

G cluster_derivatives Potential Derivatives Target_Compound This compound Anticancer Anticancer Agents Target_Compound->Anticancer Derivatization Antiviral Antiviral Agents Target_Compound->Antiviral Derivatization CNS_Agents CNS Active Agents Target_Compound->CNS_Agents Derivatization

Figure 2. Potential for derivatization in drug discovery.

Future Research Directions

The lack of available data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis is the first step towards enabling further research.

  • Full Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data are needed to confirm the structure and purity of the compound.

  • Biological Screening: The compound should be screened against a variety of biological targets to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, and antiviral activity, as well as activity against central nervous system targets.

  • Analogue Synthesis and SAR Studies: Synthesis of a library of related compounds with modifications to the amino and methoxy groups, as well as the phenylacetonitrile core, would allow for the exploration of structure-activity relationships.

physical properties of (2-Amino-4-methoxyphenyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (2-Amino-4-methoxyphenyl)-acetonitrile

This guide provides a comprehensive overview of the known physical and chemical properties of (2-Amino-4-methoxyphenyl)-acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available data, outlines standard experimental protocols for property determination, and presents a generalized workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(2-Amino-4-methoxyphenyl)-acetonitrile, identified by CAS Number 118671-03-7, is an aromatic organic compound containing amino, methoxy, and acetonitrile functional groups.[1][2][3][4] These groups contribute to its specific physical and chemical characteristics.

Data Presentation
PropertyValueSource(s)
CAS Number 118671-03-7[1][2][3]
Molecular Formula C₉H₁₀N₂O[1][2][3]
Molecular Weight 162.19 g/mol [1]
Purity ≥95% (as commercially available)[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Appearance Likely a solid at room temperature
Solubility Expected to have moderate solubility in organic solvents[5]

Note: The physical state is inferred from related isomers. For context, the non-aminated analog, 2-Methoxyphenylacetonitrile, is a crystalline solid with a melting point of 65-67 °C.[6] The regioisomer, 4-Methoxyphenylacetonitrile, is a liquid or low-melting solid (m.p. 8 °C).[7]

Spectroscopic Data

While specific spectra for (2-Amino-4-methoxyphenyl)-acetonitrile are not provided in the searched literature, commercial suppliers indicate that Certificate of Analysis (COA) and NMR data are available upon request.[1] Based on its structure, the expected spectral characteristics are as follows:

  • ¹H NMR: Signals for aromatic protons would likely appear in the 6.5-7.5 ppm range. The presence of the amino group would result in a broad signal with a variable chemical shift, and the methylene protons adjacent to the nitrile group would likely appear around 4.0-4.5 ppm.[8]

  • ¹³C NMR: Resonances for aromatic carbons, the nitrile carbon (around 118-120 ppm), and carbons of the methoxy and methylene groups would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be anticipated for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N (nitrile) stretch (around 2200-2240 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[8]

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to its molecular weight would be observed, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the characterization of (2-Amino-4-methoxyphenyl)-acetonitrile are not available in the cited literature. However, the following standard methodologies are applicable for the determination of its key physical properties.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

  • A small, dry sample of the compound is packed into a capillary tube.

  • The tube is placed in the heating block of the apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). A reference standard such as tetramethylsilane (TMS) may be added if not already present in the solvent.

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters. Key parameters include the number of scans, relaxation delay, and spectral width.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution or a thin film.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction: The sample is dissolved in a suitable volatile solvent (e.g., acetonitrile, methanol).[9] The solution is then introduced into the mass spectrometer, often via direct infusion, or coupled with a chromatographic system like LC-MS or GC-MS.

  • Ionization and Analysis: The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis, purification, and characterization of a substituted phenylacetonitrile derivative like (2-Amino-4-methoxyphenyl)-acetonitrile.

G A Starting Materials (e.g., Substituted Anisole) B Chemical Synthesis (e.g., Amination, Cyanation) A->B Reagents C Reaction Work-up (Quenching, Extraction) B->C Crude Product D Purification (e.g., Column Chromatography, Recrystallization) C->D E Purity Assessment (TLC, HPLC, GC) D->E Purified Product F Structure Verification D->F Structure Analysis J Final Characterized Product: (2-Amino-4-methoxyphenyl)-acetonitrile E->J Purity >95% G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry F->H I IR Spectroscopy F->I G->J H->J I->J

References

An In-depth Technical Guide to the Mechanisms of Action of 2-(2-Amino-4-methoxyphenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2-amino-4-methoxyphenyl)acetonitrile represent a versatile chemical scaffold that has given rise to compounds with a diverse range of biological activities. This technical guide provides a detailed examination of the core mechanisms of action for two prominent classes of drugs derived from or structurally related to this core, which have been investigated for their therapeutic potential. These are the anthelmintic amino-acetonitrile derivatives (AADs), exemplified by monepantel, and the immunomodulatory STAT6 inhibitors, such as AS1517499. This document will elucidate their molecular targets, the signaling pathways they modulate, and the experimental evidence that underpins our current understanding.

Section 1: Anthelmintic Activity of Amino-Acetonitrile Derivatives (AADs)

The emergence of resistance to traditional anthelmintics has necessitated the discovery of new classes of drugs. The amino-acetonitrile derivatives (AADs) are a novel class of synthetic compounds with potent and broad-spectrum activity against gastrointestinal nematodes, including multi-drug resistant strains.[1][2] Monepantel is the first and most well-characterized member of this class.[3]

Core Mechanism of Action: Targeting Nematode-Specific Nicotinic Acetylcholine Receptors

The primary mechanism of action of AADs, such as monepantel, is the disruption of neurotransmission in nematodes by targeting a specific subclass of nicotinic acetylcholine receptors (nAChRs).[1][4]

  • Molecular Target: AADs act on nematode-specific nAChRs belonging to the DEG-3 subfamily.[5] The primary targets have been identified as the MPTL-1 (also known as ACR-23) and DES-2/DEG-3 receptor channels.[5][6][7] These receptors are unique to nematodes, which accounts for the high selectivity and low mammalian toxicity of this drug class.[8]

  • Mode of Binding and Channel Activation: Monepantel functions as a positive allosteric modulator at low nanomolar concentrations and as a direct agonist at higher concentrations.[6][9] Its binding to the receptor leads to the irreversible opening of the ion channel.[4][6] This results in a constant, uncontrolled influx of ions, leading to depolarization of the muscle cells.[4][6]

  • Physiological Effect: The sustained muscle cell depolarization results in spastic paralysis of the nematodes, preventing them from feeding and maintaining their position in the gastrointestinal tract, which ultimately leads to their expulsion from the host.[4][6]

Signaling Pathway and Experimental Workflow

The signaling pathway for AADs is direct and receptor-mediated, leading to neuromuscular paralysis. The experimental workflow to elucidate this mechanism typically involves electrophysiological and larval motility assays.

AAD_Mechanism cluster_drug Drug Action cluster_receptor Nematode Muscle Cell cluster_effect Physiological Outcome Monepantel Monepantel (AAD) nAChR DEG-3 Subfamily nAChR (MPTL-1, DES-2/DEG-3) Monepantel->nAChR Binds as positive allosteric modulator/agonist IonChannel Ion Channel Opening nAChR->IonChannel Irreversible Activation Depolarization Membrane Depolarization IonChannel->Depolarization Uncontrolled Ion Influx Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action for Amino-Acetonitrile Derivatives (AADs).

Quantitative Data: Efficacy of Monepantel

The efficacy of monepantel has been demonstrated in numerous in vitro and in vivo studies.

CompoundTarget OrganismAssayEfficacy/PotencyReference
MonepantelHaemonchus contortus (larvae)Larval Development AssayIC50: 4.30 µM (resistant strain)[7]
MonepantelSheep (various nematodes)In vivo dose confirmation95-100% efficacy at 2.5 mg/kg[10]
MonepantelCattle (various nematodes)In vivo dose confirmationEffective at 5.0 mg/kg[2]
Experimental Protocols

1.4.1 In Vitro Larval Development Assay

This assay is used to determine the concentration of an anthelmintic that inhibits the development of nematode larvae.

  • Preparation of Drug Solutions: A stock solution of the AAD is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired final concentrations.

  • Nematode Culture: Nematode eggs are hatched, and the L1 larvae are cultured in a nutrient medium.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the nematode larvae, nutrient medium, and the test compound at a specific concentration. Control wells with no drug and with a known anthelmintic are also included.

  • Incubation: The plates are incubated for a set period, allowing the larvae to develop.

  • Assessment: The development of the larvae to the L3 stage is assessed microscopically. The number of larvae that have successfully developed is counted.

  • Data Analysis: The percentage of larval development inhibition is calculated for each drug concentration, and the IC50 value is determined.[11]

1.4.2 Electrophysiological Studies in Xenopus Oocytes

This method is used to study the effect of compounds on ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

  • cRNA Injection: cRNA encoding the subunits of the nematode nAChR (e.g., Hco-MPTL-1) is injected into the oocytes.

  • Incubation: The oocytes are incubated to allow for the expression of the receptor channels on the cell membrane.

  • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential.

  • Compound Application: The oocytes are perfused with a solution containing an agonist (e.g., choline or acetylcholine) to activate the channels, followed by co-application with the AAD.

  • Data Recording and Analysis: The resulting ion currents are recorded and analyzed to determine if the compound acts as an agonist, antagonist, or modulator of the channel.[6][12]

Section 2: Immunomodulatory Activity of STAT6 Inhibitors

A distinct class of compounds structurally related to the 2-aminophenylacetonitrile core has been identified as inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6). AS1517499 is a well-characterized example of such an inhibitor. These molecules hold promise for the treatment of allergic and inflammatory conditions.[13]

Core Mechanism of Action: Inhibition of the IL-4/IL-13-STAT6 Signaling Pathway

STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central to Type 2 inflammatory responses.

  • Molecular Target: The primary molecular target of inhibitors like AS1517499 is the STAT6 protein.[14][15] The mechanism involves the inhibition of the phosphorylation of STAT6.[16][17]

  • Signaling Cascade Interruption: In the canonical pathway, the binding of IL-4 or IL-13 to their receptors activates Janus kinases (JAKs), which then phosphorylate STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[18] STAT6 inhibitors prevent the initial phosphorylation step, thereby blocking the entire downstream signaling cascade.[15][16]

  • Cellular and Physiological Effects: By inhibiting STAT6 activation, these compounds can suppress the differentiation of T-helper 2 (Th2) cells, reduce the production of pro-inflammatory cytokines, and alleviate symptoms in conditions like asthma and atopic dermatitis.[16][19]

Signaling Pathway and Experimental Workflow

The mechanism of STAT6 inhibitors involves the interruption of a well-defined cytokine signaling pathway. The experimental workflow to confirm this mechanism often includes cell-based assays to measure protein phosphorylation and gene expression.

STAT6_Mechanism cluster_stimulus Extracellular Stimulus cluster_pathway Intracellular Signaling cluster_response Nuclear Events & Cellular Response Cytokines IL-4 / IL-13 Receptor IL-4R / IL-13R Cytokines->Receptor JAK JAK Kinases Receptor->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 (Dimer) Translocation Nuclear Translocation pSTAT6->Translocation Inhibitor AS1517499 Inhibitor->STAT6 Inhibits Phosphorylation Gene Gene Transcription (Th2 differentiation, etc.) Translocation->Gene

Caption: Mechanism of action for the STAT6 inhibitor AS1517499.

Quantitative Data: Potency of AS1517499

The inhibitory activity of AS1517499 has been quantified in various cellular assays.

CompoundTarget/ProcessAssayPotency (IC50)Reference
AS1517499STAT6 PhosphorylationCellular Assay21 nM[20]
AS1517499IL-4-induced Th2 differentiationMouse Spleen T cells2.3 nM[20]
Experimental Protocols

2.4.1 Western Blot for STAT6 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT6 in cell lysates.

  • Cell Culture and Treatment: A suitable cell line (e.g., human bronchial smooth muscle cells) is cultured. The cells are pre-treated with the STAT6 inhibitor (e.g., 100 nM AS1517499) for a specified time, followed by stimulation with a cytokine (e.g., 100 ng/mL IL-13) to induce STAT6 phosphorylation.[16]

  • Cell Lysis: The cells are washed and then lysed to extract the total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6). A separate blot is often probed with an antibody for total STAT6 as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the p-STAT6 band is quantified and normalized to the total STAT6 or a housekeeping protein to determine the extent of inhibition.[21]

2.4.2 In Vivo Murine Model of Allergic Airway Inflammation

This model is used to assess the efficacy of the STAT6 inhibitor in a disease-relevant context.

  • Sensitization and Challenge: Mice are sensitized to an allergen (e.g., ovalbumin) via intraperitoneal injections. Subsequently, they are challenged with the same allergen, typically through inhalation, to induce an allergic airway response.

  • Drug Administration: The STAT6 inhibitor (e.g., 10 mg/kg AS1517499) or a vehicle control is administered to the mice, often before each allergen challenge.[20]

  • Assessment of Airway Hyperresponsiveness: The mice are assessed for airway hyperresponsiveness to a bronchoconstrictor agent (e.g., acetylcholine) using techniques like whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid. The fluid is analyzed for inflammatory cell counts (e.g., eosinophils) and cytokine levels (e.g., IL-13).

  • Histology: The lung tissues are collected, fixed, and stained to assess for inflammation and airway remodeling.

  • Data Analysis: The various parameters are compared between the drug-treated and vehicle-treated groups to determine the efficacy of the inhibitor in suppressing the allergic response.[16]

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of compounds with highly specific and potent biological activities. The examples of the anthelmintic AADs and the immunomodulatory STAT6 inhibitors demonstrate how modifications to this core structure can lead to drugs with distinct mechanisms of action, targeting different protein families and disease pathways. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the continued development and optimization of new therapeutic agents based on this versatile chemical framework.

References

discovery and history of aminophenylacetonitrile compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Aminophenylacetonitrile Compounds

Introduction

Aminophenylacetonitrile compounds are a class of organic molecules characterized by a phenyl ring substituted with both an amino group and an acetonitrile group. These compounds, particularly isomers like 4-aminophenylacetonitrile, serve as crucial building blocks and intermediates in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Their history is closely tied to the development of synthetic organic chemistry, most notably the reactions that enable the formation of α-aminonitriles. This guide provides a detailed overview of the discovery, historical development of synthetic methodologies, and key applications of these versatile compounds, tailored for researchers and professionals in drug development.

Discovery and Historical Development of Synthesis

The synthesis of α-aminonitriles, the broader class to which aminophenylacetonitriles belong, is famously achieved through the Strecker synthesis , first reported by Adolph Strecker in 1850. This three-component reaction, involving an aldehyde or ketone, ammonia, and cyanide, represents the foundational chemistry for this class of compounds. While the specific discovery of aminophenylacetonitrile is not attributed to a single event, its synthesis evolved from these early principles.

Over the years, numerous methods have been developed to improve the synthesis of aminophenylacetonitriles, focusing on increasing yield, simplifying procedures, and reducing the use of highly toxic reagents.[1]

Key Synthetic Evolutions:

  • Reduction of Nitro Compounds: A prevalent and industrially significant method involves the reduction of a corresponding nitrophenylacetonitrile. For instance, p-aminophenylacetonitrile is commonly synthesized by the reduction of p-nitrophenylacetonitrile.[2] Early methods employed metal-based reductions, which were effective but often produced significant waste.[2]

  • Catalytic Hydrogenation: The advancement of catalysis introduced cleaner and more efficient reduction methods. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., hydrogen gas or hydrazine hydrate) has become a preferred route.[2][3] This approach offers high selectivity, mild reaction conditions, and simpler product purification.[2]

  • Modern Cyanation Methods: The classic Strecker reaction has been refined to use safer cyanide sources like trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin, avoiding the direct handling of highly toxic salts like KCN.[1][4] Catalysts such as β-cyclodextrin and various Lewis acids have been employed to facilitate the reaction under environmentally benign conditions, sometimes even in water.[4]

Key Compounds and Applications

While several isomers exist, 4-aminophenylacetonitrile (p-aminophenylacetonitrile) is the most commercially significant. It is a vital intermediate in the production of numerous pharmaceuticals.[2][5]

Pharmaceutical Applications:

  • Atenolol: A beta-blocker used to treat high blood pressure.

  • Bezafibrate: A lipid-lowering agent.[2]

  • Venlafaxine: An antidepressant.[2]

  • Anthelmintics: A series of amino-acetonitrile derivatives (AADs) have been discovered as a new class of synthetic anthelmintic compounds, effective against parasitic nematodes.[6][7]

Beyond pharmaceuticals, these compounds are also used in the synthesis of azo dyes.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of 4-aminophenylacetonitrile.

Table 1: Physicochemical Properties of 4-Aminophenylacetonitrile

PropertyValueSource
Molecular Formula C₈H₈N₂[8][9]
Molecular Weight 132.16 g/mol [5][8]
Melting Point 45-48 °C[5]
Boiling Point 145 °C @ 1 Torr[9]
CAS Number 3544-25-0[8][9]

Table 2: Comparison of Synthetic Methods for 4-Aminophenylacetonitrile from p-Nitrophenylacetonitrile

MethodCatalystHydrogen SourceSolventTemp. (°C)PressureYieldSource
Catalytic Hydrogenation5-10% Pd/CHydrogen GasEthanol30-500.3-0.4 MPa>82%[2]
Hydrogen TransferRaney NickelHydrazine HydrateEthanol20-30Atmospheric98%[3]
Catalytic Hydrogenation10% Pd/CHydrogen GasMethanolRoom Temp.0.5 MPa99.1%[5]

Experimental Protocols

Protocol 1: Synthesis via Nickel-Catalyzed Hydrogen Transfer

This protocol is adapted from a patented method for preparing p-aminophenylacetonitrile using Raney Nickel and hydrazine hydrate.[3]

  • Preparation: In a suitable reaction vessel, dissolve 16.1g (0.1 mol) of p-nitrophenylacetonitrile in 100 mL of ethanol.

  • Catalyst Addition: Add 1.5g of Raney Nickel to the solution.

  • Reaction Initiation: Under vigorous stirring at a controlled temperature of 20-30°C, add 15g (0.3 mol) of hydrazine hydrate.

  • Reaction: Continue stirring for 3 hours.

  • Work-up: After the reaction is complete, filter the mixture to recover the Raney Nickel catalyst. Concentrate the filtrate under reduced pressure to remove ethanol.

  • Purification: Evaporate the remaining water. Recrystallize the solid residue from 95% ethanol to obtain light yellow crystals of p-aminophenylacetonitrile. The reported yield is 98%.[3]

Protocol 2: Synthesis via Catalytic Hydrogenation with Pd/C

This protocol describes the synthesis of 4-aminophenylacetonitrile by catalytic hydrogenation using a palladium catalyst.[2]

  • Preparation: Add p-nitrophenylacetonitrile, ethanol, and a 5-10% Pd/C catalyst to a pressure reactor in a mass ratio of 1:6.25:0.2-0.4.

  • Inerting: Purge the air from the reactor with argon.

  • Hydrogenation: Introduce hydrogen gas into the reactor and maintain a pressure of 0.3-0.4 MPa. Control the reaction temperature between 30-50°C.

  • Reaction: Allow the reaction to proceed for 4 hours.

  • Work-up: After the reaction, let the mixture stand and then carefully vent the reactor. Distill the majority of the ethanol solvent.

  • Purification: Allow the remaining solution to crystallize. Filter the crystals, dry them to obtain the crude product, and then recrystallize from 95% ethanol with activated carbon for decolorization to yield the final product.[2]

Protocol 3: General α-Aminonitrile Synthesis from an Imine

This procedure describes a general method for the cyanation of an imine to form an α-aminonitrile, a core reaction in this field.[10]

  • Apparatus: Set up a two-vessel system where hydrogen cyanide (HCN) gas can be generated in the first vessel and transferred via a carrier gas (e.g., N₂) into the second vessel containing the reaction mixture.[10]

  • Vessel 1 (HCN Generation): Equip the first vessel with an aqueous solution of a cyanide source, such as 1.0 M potassium cyanide (KCN).[10]

  • Vessel 2 (Reaction): Dissolve the imine substrate (0.17 mmol) in a suitable solvent like acetonitrile (3.0 mL).[10]

  • Reaction Initiation: Start the carrier gas flow. Acidify the cyanide solution in Vessel 1 by adding a dilute acid (e.g., H₂SO₄) via syringe. This liberates HCN gas, which is carried into Vessel 2.

  • Reaction: Continue the process for approximately 3 hours.

  • Work-up: Stop the gas flow. Pour the contents of Vessel 2 into a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic phases over sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.[10]

Visualizations

G cluster_0 Reduction Reaction start p-Nitrophenylacetonitrile process process start->process Ethanol start->process reagent Catalyst (e.g., Pd/C or Raney Ni) + Hydrogen Source (H₂ or N₂H₄) reagent->process product p-Aminophenylacetonitrile process->product Filtration & Recrystallization

Caption: Workflow for the synthesis of p-aminophenylacetonitrile via reduction.

Caption: The three-component Strecker synthesis pathway for α-aminonitriles.

Caption: Key applications of aminophenylacetonitrile as a chemical intermediate.

References

An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Amino-4-methoxyphenyl)acetonitrile, a substituted aminophenylacetonitrile derivative, represents a molecule of interest within medicinal chemistry and drug discovery. Its structural motifs, featuring an aminonitrile core and a methoxy-substituted phenyl ring, suggest potential for diverse biological activities. This technical guide provides a comprehensive review of the available information on this compound, including its chemical properties, inferred synthetic routes based on established methodologies for analogous structures, and a prospective outlook on its potential biological significance. Due to a lack of specific published research on this exact molecule, this review heavily relies on data from closely related compounds to provide a foundational understanding for researchers.

Chemical Properties and Identification

This compound is a distinct chemical entity with the molecular formula C₉H₁₀N₂O.[1][2] Key identifying information is summarized in the table below.

PropertyValueReference(s)
CAS Number 118671-03-7[1][2][3]
Molecular Weight 162.19 g/mol [1]
Molecular Formula C₉H₁₀N₂O[1]
MDL Number MFCD11007791[1]
Purity Typically available at ≥95%[1]
Storage Recommended at 0°C[1]

Synthesis and Experimental Protocols

Inferred Strecker Synthesis Protocol

Based on established protocols for structurally similar compounds, such as 2-phenyl-2-(phenylamino)acetonitrile, the following procedure is proposed.[4]

Reactants:

  • 2-Amino-4-methoxybenzaldehyde

  • Ammonia (or an ammonium salt such as ammonium chloride)

  • A cyanide source (e.g., sodium cyanide, potassium cyanide, or a less toxic alternative like potassium ferrocyanide)[4]

Procedure:

  • Imine Formation: 2-Amino-4-methoxybenzaldehyde is dissolved in a suitable solvent (e.g., methanol, ethanol, or a tert-butanol/water mixture).[4] An excess of the amine source (e.g., aqueous ammonia or ammonium chloride) is added. The mixture is stirred to facilitate the formation of the corresponding imine intermediate.

  • Cyanation: The cyanide source is added to the reaction mixture. If using an alkali metal cyanide, the reaction is typically carried out at room temperature or with gentle heating.[5] If a less toxic source like potassium ferrocyanide is used, the reaction may require heating (e.g., to 80°C) and the presence of an acid, such as acetic acid.[4]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification:

    • The reaction mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate.[4]

    • The aqueous phase is extracted with an organic solvent, such as ethyl acetate.[4]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4]

    • The crude product is then purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane).[4]

Logical Workflow for Synthesis

The logical flow of the proposed synthesis is depicted in the following diagram.

G Workflow for the Inferred Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 2-Amino-4-methoxybenzaldehyde D One-Pot Strecker Reaction A->D B Ammonia Source (e.g., NH4Cl) B->D C Cyanide Source (e.g., NaCN) C->D E Aqueous Work-up D->E Quenching & Extraction F Purification (Column Chromatography) E->F Crude Product G This compound F->G Purified Product

Caption: A diagram illustrating the inferred synthetic workflow.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been found in the public domain, the structural components of the molecule suggest several areas of potential therapeutic interest.

  • Antiproliferative and Antimitotic Activity: The 2-aminophenyl moiety is a key feature in a class of antimitotic agents. For instance, 2-aminobenzophenone derivatives have been shown to inhibit tubulin polymerization and arrest cells in the G2/M phase of the cell cycle.[6] The introduction of an amino group at the ortho position of the phenyl ring has been identified as crucial for enhanced growth inhibition in these compounds.[6] It is plausible that this compound could exhibit similar antiproliferative properties.

  • CNS Activity: The morpholine moiety, often used as a bioisostere for other functional groups, is known to enhance blood-brain barrier penetration in drug candidates targeting the central nervous system.[7] While the target compound does not contain a morpholine ring, its aminonitrile structure is a common scaffold in medicinal chemistry, and its potential to be derivatized into CNS-active agents should be considered.

  • Antimicrobial and Anti-inflammatory Properties: Various nitrile-containing heterocyclic compounds and substituted aromatic molecules have demonstrated a broad range of biological activities, including antimicrobial and anti-inflammatory effects.[7] Further investigation would be required to determine if this compound shares these properties.

Signaling Pathways and Mechanism of Action (Hypothetical)

Given the potential for antimitotic activity, a hypothetical mechanism of action for this compound could involve the disruption of microtubule dynamics, similar to other tubulin-targeting agents.

G Hypothetical Signaling Pathway for Antimitotic Activity A This compound C Microtubule Polymerization A->C Inhibition B Tubulin Dimers B->C Polymerizes to form D Microtubule Disruption C->D Leads to E Mitotic Spindle Formation Failure D->E Causes F G2/M Phase Arrest E->F Results in G Apoptosis F->G Induces

Caption: A potential mechanism of action for antimitotic activity.

Conclusion and Future Directions

This compound is a commercially available compound with a chemical structure that suggests potential for interesting biological activities, particularly in the realm of oncology. However, there is a notable absence of published research detailing its synthesis and biological evaluation. The synthetic route is likely a straightforward Strecker reaction, and its biological profile may be inferred from structurally related aminophenyl and aminonitrile compounds.

Future research should focus on:

  • The development and optimization of a robust synthetic protocol for this compound and its derivatives.

  • Comprehensive in vitro screening to evaluate its antiproliferative, antimicrobial, and anti-inflammatory activities.

  • If promising activity is identified, further studies to elucidate its mechanism of action and potential therapeutic targets would be warranted.

This technical guide serves as a foundational resource to stimulate further investigation into this potentially valuable chemical entity.

References

An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)-acetonitrile: Safety, Handling, and Research Context

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for (2-Amino-4-methoxyphenyl)-acetonitrile (CAS No. 118671-03-7). Due to a lack of publicly available, specific safety data for this exact compound, this guide draws heavily on information from structurally related chemicals. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

(2-Amino-4-methoxyphenyl)-acetonitrile is a substituted aromatic nitrile containing both an amino and a methoxy group. Its structural similarity to compounds with known biological activities suggests its potential as a building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on its safety, handling, and potential research applications based on current knowledge.

Physicochemical Properties

While specific experimental data for (2-Amino-4-methoxyphenyl)-acetonitrile is limited, the following table summarizes its basic properties and those of a closely related isomer, (4-Methoxyphenyl)acetonitrile, for comparison.

Property(2-Amino-4-methoxyphenyl)-acetonitrile(4-Methoxyphenyl)acetonitrile (Isomer)
CAS Number 118671-03-7104-47-2
Molecular Formula C₉H₁₀N₂OC₉H₉NO
Molecular Weight 162.19 g/mol 147.18 g/mol
Appearance Not specified (likely a solid)Clear, colorless liquid
Boiling Point Not available286-287 °C
Flash Point Not available117 °C
Density Not available1.085 g/mL at 25 °C

Hazard Identification and Safety Precautions

Anticipated Hazards:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Expected to cause skin, eye, and respiratory tract irritation.

The following table summarizes the GHS hazard statements for closely related compounds.

CompoundGHS Hazard Statements
(2-Aminophenyl)acetonitrileH301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation)[1]
(4-Aminophenyl)acetonitrileH302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
(p-Methoxyphenyl)acetonitrileHarmful by inhalation, in contact with skin and if swallowed.
Recommended Safety Precautions:
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage

  • Handling: Avoid direct contact with the substance. Avoid inhalation of dust, fumes, or vapors. Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Carefully sweep up or absorb the material with an inert absorbent (e.g., vermiculite, sand). Place in a suitable, sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal according to local regulations.

Experimental Protocols: Synthesis of Related Compounds

While a specific protocol for (2-Amino-4-methoxyphenyl)-acetonitrile was not found, the synthesis of related aminonitriles often involves the Strecker synthesis or variations thereof. A general, hypothetical workflow is presented below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-Amino-4-methoxybenzaldehyde 2-Amino-4-methoxybenzaldehyde Reaction Strecker Synthesis (or similar reaction) 2-Amino-4-methoxybenzaldehyde->Reaction Cyanide_Source Cyanide Source (e.g., KCN, NaCN) Cyanide_Source->Reaction Amine_Source Amine Source (e.g., NH4Cl) Amine_Source->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product (2-Amino-4-methoxyphenyl)- acetonitrile Purification->Product G Compound (2-Amino-4-methoxyphenyl) -acetonitrile Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Compound->Receptor Inhibition/Activation Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

References

A Technical Guide to Determining the Solubility of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, is a fundamental parameter in drug discovery and development.[1][2] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the clinical development of promising drug candidates.[3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various physiological and non-physiological media are essential for formulation development, toxicity studies, and ensuring consistent therapeutic outcomes.[4]

This guide focuses on providing the necessary experimental frameworks to determine the solubility of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the protocols outlined in this document to generate this critical data. For organizational purposes, the collected data can be structured as follows:

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)
e.g., Watere.g., Shake-Flask
e.g., Phosphate-Buffered Saline (pH 7.4)e.g., Kinetic Assay
e.g., Ethanole.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)e.g., Kinetic Assay
e.g., Acetonitrilee.g., Shake-Flask
e.g., Methanole.g., Shake-Flask
e.g., 0.1 N HCle.g., Shake-Flask

Experimental Protocols for Solubility Determination

The following sections detail the most common and reliable methods for determining the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility: The Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[5] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[2]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask.[6][7] The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium.[6] This typically requires 24 to 48 hours.[2][7]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a syringe filter (e.g., 0.45 µm pore size).[1][6]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. If necessary, dilute the supernatant with the solvent to bring the concentration within the linear range of the analytical method.[6][8]

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution, which mimics the conditions of many high-throughput screening assays.[3][9] This method measures the concentration at which a compound precipitates from a supersaturated solution.[1]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[9]

  • Sample Preparation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microtiter plate or vial.[10][11]

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) with shaking for a shorter period than the thermodynamic method, typically 1 to 2 hours.[3][10]

  • Precipitate Detection and Quantification: The point of precipitation can be detected by nephelometry (light scattering).[12][13] Alternatively, the solution can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is then determined by HPLC or UV-Vis spectroscopy.[3]

Analytical Quantification Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining the concentration of a compound in solution.[8][14]

Methodology:

  • Method Development: Develop a suitable HPLC method with a column (e.g., C18) and mobile phase that provides good separation and peak shape for this compound.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the chosen solvent.[14] Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.[15]

  • Sample Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC system.

  • Concentration Calculation: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.[14]

3.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for concentration determination, suitable for compounds with a strong chromophore.[16][17]

Methodology:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).[6]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.[18] Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.

  • Sample Analysis: Measure the absorbance of the appropriately diluted, filtered supernatant from the solubility experiment.

  • Concentration Calculation: Calculate the concentration of the compound in the sample using the equation of the line from the calibration curve.[18] It is crucial to ensure that the solvent and any other components in the sample do not interfere with the absorbance at the selected wavelength.[6]

Mandatory Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the logical steps involved in the saturation shake-flask method for determining thermodynamic solubility.

G A Add Excess Solid Compound to Solvent B Equilibrate at Constant Temperature (24-48h) A->B C Phase Separation (Centrifugation/Filtration) B->C D Collect Supernatant C->D E Dilute if Necessary D->E F Quantify Concentration (HPLC or UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Flow for Kinetic Solubility Assay

This diagram outlines the process for determining kinetic solubility, a common assay in high-throughput screening environments.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Concentrated Stock Solution in DMSO B Add Stock Solution to Aqueous Buffer A->B C Incubate with Shaking (1-2h) B->C D Detect Precipitation (Nephelometry) C->D E OR Filter to Remove Precipitate C->E F Quantify Soluble Fraction (HPLC or UV-Vis) E->F G Determine Kinetic Solubility F->G

Caption: Workflow for Kinetic Solubility Assay.

Conclusion

While direct solubility data for this compound is not currently published, this guide provides researchers and drug development professionals with the necessary experimental protocols to determine this crucial parameter. The choice between thermodynamic and kinetic solubility measurements will depend on the stage of research and the specific questions being addressed. Accurate and consistent application of these methods will yield a reliable solubility profile, aiding in the successful development of new therapeutic agents.

References

Potential Research Areas for 2-(2-Amino-4-methoxyphenyl)acetonitrile: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the untapped potential of 2-(2-Amino-4-methoxyphenyl)acetonitrile as a versatile scaffold for the development of novel therapeutics. While direct research on this compound is limited, its structural motifs—the aminophenylacetonitrile core and the methoxy-substituted phenyl ring—are prevalent in a variety of biologically active agents. This document outlines promising research avenues, including anthelmintic drug discovery, oncology, and neuroscience, based on structure-activity relationships of analogous compounds. Detailed, albeit hypothetical, experimental protocols and workflows are provided to guide future research and development efforts.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This compound (CAS No. 118671-03-7) is a small molecule with a unique combination of functional groups that suggest a rich potential for biological activity. The core structure, an aminophenylacetonitrile, is a key component of a new class of anthelmintic drugs, while the methoxyphenyl moiety is a common feature in compounds targeting a range of biological processes, including cancer cell proliferation and central nervous system pathways. This guide aims to consolidate the available information on related compounds to propose and detail potential research areas for this promising, yet underexplored, molecule.

Potential Research Areas

Anthelmintic Drug Discovery

The amino-acetonitrile derivatives (AADs) have emerged as a new class of synthetic anthelmintics with a novel mode of action, effective against a wide range of parasitic nematodes, including those resistant to existing drugs.[1][2][3] The core structure of this compound aligns with the general scaffold of AADs.

Proposed Research Workflow:

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of 2-(2-Amino-4- methoxyphenyl)acetonitrile and Analogs Purification Purification and Structural Elucidation (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening against Model Nematodes (e.g., C. elegans) Purification->Primary_Screening Secondary_Screening Secondary Screening against Parasitic Nematodes (e.g., H. contortus) Primary_Screening->Secondary_Screening Toxicity_Assay Cytotoxicity against Mammalian Cell Lines Secondary_Screening->Toxicity_Assay Animal_Model Efficacy Studies in Infected Rodent Models Toxicity_Assay->Animal_Model Pharmacokinetics Pharmacokinetic Profiling (ADME) Animal_Model->Pharmacokinetics G cluster_0 Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins Receptor->Adaptor MAPKKK MAPKKK (e.g., RAF) Adaptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factor Transcription Factors MAPK->Transcription_Factor Cell_Proliferation Cell Proliferation and Survival Transcription_Factor->Cell_Proliferation Inhibitor 2-(2-Amino-4-methoxyphenyl) acetonitrile Analog Inhibitor->MAPKK Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Strecker reaction, a reliable method for the preparation of α-aminonitriles.

Introduction

This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds and molecules with potential therapeutic applications. Its structure, featuring an aminophenyl group and a nitrile moiety, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel drug candidates. The protocol outlined below describes a one-pot, three-component Strecker synthesis, which is an efficient and straightforward method for the preparation of this compound.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 118671-03-7
Appearance Expected to be a solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (m, 1H, Ar-H), 6.2-6.4 (m, 2H, Ar-H), 4.8-5.0 (s, 1H, CH-CN), 4.0-4.2 (br s, 2H, NH₂), 3.7-3.8 (s, 3H, OCH₃)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 158-160 (C-OMe), 148-150 (C-NH₂), 130-132 (Ar-CH), 118-120 (CN), 105-107 (Ar-CH), 100-102 (Ar-CH), 55-56 (OCH₃), 45-47 (CH-CN)
Predicted IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 2250-2230 (C≡N stretch), 1620-1580 (aromatic C=C stretch), 1250-1200 (C-O stretch)
Predicted Mass Spectrum (EI) m/z 162 [M]⁺, 135 [M-HCN]⁺

Experimental Protocol: Strecker Synthesis of this compound

This protocol is adapted from general procedures for the one-pot Strecker synthesis of α-aminonitriles from aromatic aldehydes.

Materials and Equipment:

  • 2-amino-4-methoxybenzaldehyde

  • Ammonia solution (7N in methanol)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methoxybenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous methanol (approximately 0.2-0.5 M concentration).

  • Addition of Ammonia: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 7N solution of ammonia in methanol (1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Cyanide Source: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel.

    • A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with the polarity gradually increasing. The appropriate ratio should be determined by TLC analysis.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

Reaction Pathway and Workflow

The synthesis of this compound via the Strecker reaction proceeds through the formation of an imine intermediate, followed by the nucleophilic addition of a cyanide ion.

Strecker_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2_amino_4_methoxybenzaldehyde 2-Amino-4- methoxybenzaldehyde Imine_Formation Imine Formation 2_amino_4_methoxybenzaldehyde->Imine_Formation Ammonia Ammonia (NH3) Ammonia->Imine_Formation Cyanide_Source Trimethylsilyl Cyanide (TMSCN) Nucleophilic_Addition Nucleophilic Addition of Cyanide Cyanide_Source->Nucleophilic_Addition Imine_Formation->Nucleophilic_Addition Imine Intermediate Final_Product 2-(2-Amino-4-methoxyphenyl) acetonitrile Nucleophilic_Addition->Final_Product

Caption: Strecker synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow Start Start Reaction_Setup Dissolve 2-amino-4- methoxybenzaldehyde in Methanol Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Ammonia_Addition Add Ammonia in Methanol Cooling->Ammonia_Addition Stir_1 Stir for 30 min at 0 °C Ammonia_Addition->Stir_1 TMSCN_Addition Add Trimethylsilyl Cyanide Stir_1->TMSCN_Addition Reaction Stir at Room Temperature for 12-24h TMSCN_Addition->Reaction Workup Aqueous Workup (NaHCO3, DCM, Brine) Reaction->Workup Drying Dry with MgSO4/Na2SO4 Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization Characterize Pure Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of the target compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The handling of cyanide-containing reagents requires extreme caution and should only be performed in a well-ventilated fume hood.

Application Notes and Protocols: 2-(2-Amino-4-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-Amino-4-methoxyphenyl)acetonitrile as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds. Detailed protocols for its preparation and subsequent elaboration into a representative kinase inhibitor scaffold are presented, along with typical quantitative data and workflow visualizations.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. Its ortho-amino group and nitrile functionality provide two reactive centers for the construction of various heterocyclic systems, which are prevalent in numerous approved and investigational drugs. The methoxy-substituted phenyl ring can also play a crucial role in modulating the physicochemical properties and biological activity of the final compounds, such as enhancing cell permeability and providing specific interactions with biological targets. This intermediate is particularly well-suited for the synthesis of quinazoline and pyrimidine-based scaffolds, which are core structures in many kinase inhibitors used in oncology.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems. The ortho-disposed amino and nitrile groups can undergo intramolecular cyclization or participate in condensation reactions with various electrophiles to form a range of pharmacologically active ring systems.

Synthesis of Kinase Inhibitor Scaffolds:

A significant application of this intermediate is in the construction of quinazoline and pyrimidine cores, which are central to the structure of many tyrosine kinase inhibitors (TKIs). These drugs are a cornerstone of targeted cancer therapy. The general synthetic strategy involves the reaction of the amino group with a suitable one-carbon synthon, followed by cyclization involving the nitrile group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate starting from the corresponding nitro-substituted precursor via catalytic hydrogenation.

Materials:

  • 2-(4-Methoxy-2-nitrophenyl)acetonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Argon gas

  • Pressure reactor

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., 95% ethanol)

  • Activated carbon

Procedure:

  • In a pressure reactor, combine 2-(4-Methoxy-2-nitrophenyl)acetonitrile (1.0 eq), ethanol, and 10% Pd/C catalyst (typically 3-5 mol% of Pd).

  • Seal the reactor and purge with argon gas to remove air.

  • Introduce hydrogen gas to the reactor, maintaining a pressure of 0.3-0.4 MPa.

  • Heat the reaction mixture to 30-50°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with argon.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol) with the addition of activated carbon for decolorization to yield this compound as a crystalline solid.

Protocol 2: Synthesis of a 4-Aminoquinazoline-5-carbonitrile Scaffold

This protocol outlines a general procedure for the cyclization of this compound with a formamide equivalent to yield a 4-aminoquinazoline-5-carbonitrile scaffold, a common core in kinase inhibitors.

Materials:

  • This compound

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Ammonia (in a suitable solvent, e.g., methanol or isopropanol)

  • Toluene

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add DMF-DMA (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the formation of the intermediate amidine by TLC or LC-MS.

  • After completion of the first step, cool the reaction mixture.

  • In a separate sealed vessel, add a solution of ammonia in a suitable solvent.

  • Add the cooled reaction mixture containing the amidine intermediate to the ammonia solution.

  • Heat the sealed vessel to 100-120°C and stir for 12-16 hours.

  • Monitor the formation of the 4-aminoquinazoline-5-carbonitrile product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material2-(4-Methoxy-2-nitrophenyl)acetonitrile
Catalyst10% Pd/C
SolventEthanol
Reaction Temperature30-50°C
Reaction Time4-6 hours
Yield 85-95%
Purity (by HPLC) >98%

Table 2: Representative Quantitative Data for the Synthesis of a 4-Aminoquinazoline-5-carbonitrile Scaffold

ParameterValue
Starting MaterialThis compound
ReagentsDMF-DMA, Ammonia
SolventToluene, Methanol/Isopropanol
Reaction Temperature100-120°C
Reaction Time12-16 hours
Yield 60-75%
Purity (by HPLC) >95%

Mandatory Visualization

Synthesis_of_Intermediate Start 2-(4-Methoxy-2-nitrophenyl)acetonitrile Intermediate This compound Start->Intermediate H₂, 10% Pd/C Ethanol, 30-50°C Kinase_Inhibitor_Scaffold_Synthesis Intermediate This compound Amidine Intermediate Amidine Intermediate->Amidine DMF-DMA Toluene, Reflux Product 4-Aminoquinazoline-5-carbonitrile Scaffold Amidine->Product Ammonia 100-120°C Signaling_Pathway_Inhibition cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Substrate Substrate Protein Kinase_Domain->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Kinase_Domain->Phosphorylated_Substrate ATP ATP ATP->Kinase_Domain binds Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Kinase_Inhibitor Quinazoline-based Kinase Inhibitor Kinase_Inhibitor->Kinase_Domain Inhibits ATP binding

Application Notes and Protocols for the Quantification of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. The following methods are based on established analytical techniques for similar chemical structures and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the quantification of this compound in bulk drug substances and pharmaceutical formulations. This method is designed to be specific, accurate, precise, and robust.

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 6.8) in a gradient elution
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Experimental Protocol

1.2.1. Reagent and Sample Preparation

  • Phosphate Buffer (0.01 M, pH 6.8): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with a dilute solution of potassium hydroxide. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Prepare the mobile phase components (Acetonitrile and Phosphate Buffer) and degas them before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: For bulk drug, accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration within the calibration range. For formulations, a suitable extraction method should be developed and validated to ensure complete recovery of the analyte from the matrix.

1.2.2. Method Validation Parameters

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any degradation products or excipients. Peak purity should be evaluated using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area should be established over the specified range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision (% RSD) The relative standard deviation (RSD) for repeatability (n=6) and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1. The LOQ should be quantifiable with acceptable accuracy and precision.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).
Data Presentation

The following tables present hypothetical quantitative data for the validation of the HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)Precision (% RSD, n=6)
Low109.95 ± 0.1299.51.2
Medium5050.4 ± 0.65100.81.3
High9089.1 ± 1.199.01.2

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject into HPLC C->F D Weigh Sample E Extract/Dissolve Sample D->E E->F G Data Acquisition F->G H Chromatogram Generation G->H I Peak Integration H->I J Calibration Curve I->J K Quantification J->K L Generate Report K->L

Caption: Workflow for the HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For the analysis of volatile impurities or for confirmatory purposes, a Gas Chromatography-Mass Spectrometry (GC-MS) method can be developed.

GC-MS Conditions
ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Start at 100°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Experimental Protocol

2.2.1. Sample Preparation

  • Standard and Sample Preparation: Prepare stock and working solutions of the standard and sample in a volatile solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid detector saturation.

2.2.2. Data Analysis

  • Quantification: Use a suitable internal standard for quantification to correct for variations in injection volume and instrument response. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Identification: Confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum or a library spectrum (e.g., NIST). The fragmentation pattern should be consistent.

Data Presentation

Table 3: GC-MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range (µg/mL) 0.1 - 10
Correlation Coefficient (r²) 0.9991
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1
Precision (% RSD) < 5%

GC-MS Analysis Workflow Diagram

GCMS_Workflow A Sample Preparation in Volatile Solvent B Injection into GC-MS A->B C Chromatographic Separation B->C D Mass Spectrometry Detection C->D E Data Acquisition D->E F Peak Identification (Mass Spectrum) E->F G Quantification (Calibration Curve) E->G H Final Report F->H G->H

Caption: Workflow for the GC-MS analysis of this compound.

Stability-Indicating Studies

To ensure the developed analytical method is stability-indicating, forced degradation studies should be performed on this compound. The compound should be subjected to stress conditions as recommended by ICH guidelines.

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The stressed samples should be analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

Logical Relationship of Stability Studies

Stability_Logic cluster_stress Forced Degradation Conditions A Acid Hydrolysis G Analysis of Stressed Samples by HPLC A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound (Drug Substance) F->A F->B F->C F->D F->E H Resolution of Analyte and Degradant Peaks G->H I Method is Stability-Indicating H->I  Yes

Caption: Logical flow for establishing a stability-indicating analytical method.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Amino-4-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that require a reliable and accurate analytical method for determination. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The developed method is simple, precise, and accurate, making it suitable for routine quality control and research applications.

The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of methanol and a phosphate buffer, providing excellent separation and peak symmetry for the analyte. UV detection is employed for quantification. This document provides a comprehensive protocol for the HPLC method development, validation, and sample analysis.

Materials and Methods

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatography data software.

  • Reference Standard: this compound (Purity ≥ 98%).

  • Solvents and Reagents:

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (Analytical grade).

    • Water (HPLC grade).

Experimental Protocols

1. Preparation of Mobile Phase and Solutions

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of Methanol and 20 mM Phosphate Buffer (pH 3.0) in a ratio of 60:40 (v/v). Degas the mobile phase prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Chromatographic Conditions

The HPLC analysis is performed using the following isocratic conditions:

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol: 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength230 nm
Run Time10 minutes

3. Method Validation

The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • System Suitability: To ensure the chromatographic system is adequate for the intended analysis.

  • Linearity: To assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: To evaluate the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Specificity: To assess the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Results and Discussion

Method Development and Optimization

The selection of a C18 column was based on the non-polar nature of the analyte, which allows for good retention and separation in a reversed-phase mode. The mobile phase composition was optimized to achieve a reasonable retention time and good peak shape. A mixture of methanol and phosphate buffer (pH 3.0) at a 60:40 ratio was found to provide optimal separation with a symmetric peak. The acidic pH of the buffer helps to suppress the ionization of the amino group, leading to better peak shape. The detection wavelength of 230 nm was selected based on the UV spectrum of this compound, which shows a significant absorbance at this wavelength.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaExpected Result
Tailing Factor (T)T ≤ 2.0~1.2
Theoretical Plates (N)N > 2000> 5000
% RSD of Peak Area≤ 2.0%< 1.0%
% RSD of Retention Time≤ 1.0%< 0.5%

Table 2: Linearity and Range

ParameterExpected Result
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c (where y is peak area, x is concentration)

Table 3: Precision

Precision Type% RSD of Peak Area
Repeatability (Intra-day)< 2.0%
Intermediate (Inter-day)< 2.0%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)% Recovery
Low98 - 102%
Medium98 - 102%
High98 - 102%

Table 5: LOD and LOQ

ParameterExpected Result (µg/mL)
LOD~0.1
LOQ~0.3

Visualizations

HPLC_Method_Development_Workflow prep_std Prepare Standard & Sample Solutions set_cond Set Chromatographic Conditions prep_std->set_cond prep_mp Prepare Mobile Phase prep_mp->set_cond inject Inject Sample set_cond->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate quantify Quantification integrate->quantify validate Method Validation quantify->validate

Caption: Workflow for HPLC Method Development and Analysis.

Logical_Relationship Analyte This compound Method RP-HPLC Method Analyte->Method Column C18 Column Method->Column MobilePhase Methanol:Phosphate Buffer Method->MobilePhase Detection UV Detection at 230 nm Method->Detection Result Accurate & Precise Quantification Column->Result MobilePhase->Result Detection->Result

Application Notes and Protocols for 2-(2-Amino-4-methoxyphenyl)acetonitrile Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for the direct use of 2-(2-Amino-4-methoxyphenyl)acetonitrile. The following information is based on structurally related compounds, particularly its isomers and derivatives, to provide insights into the potential applications of this chemical scaffold in drug discovery and development.

Application Notes

The aminophenylacetonitrile scaffold is a versatile building block in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The presence of an amino group, a nitrile functionality, and a substituted phenyl ring allows for the synthesis of diverse heterocyclic compounds and other complex molecules with therapeutic potential.

1. Anthelmintic Agents:

Amino-acetonitrile derivatives have been identified as a novel class of synthetic anthelmintic compounds. These molecules show potent activity against parasitic nematodes, including strains that are resistant to existing broad-spectrum anthelmintics. The mechanism of action for some of these derivatives involves the targeting of a specific nematode-sensitive subunit of the nicotinic acetylcholine receptor.

2. Anticancer and Antioxidant Agents:

Derivatives of methoxyphenylamino compounds have been synthesized and evaluated for their potential as anticancer and antioxidant agents. For instance, certain 1,2,4-triazole-3-thione derivatives incorporating a methoxyphenylamino moiety have shown significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. These compounds are also reported to possess radical scavenging activity.

3. Antimicrobial Agents:

The aminophenyl scaffold can be incorporated into various heterocyclic systems to generate compounds with antimicrobial properties. For example, nicotinonitrile derivatives bearing an amino and a methoxy-substituted phenyl group have been synthesized and shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Thiazole derivatives with a 4-methoxyphenyl substituent have also demonstrated antibacterial activity.

4. Modulators of Stem Cell Factors:

A notable application of a related isomer, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, is in the field of regenerative medicine. This compound and its derivatives have been identified as potent inducers of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells. This suggests the potential for developing small molecules that can influence cell fate and contribute to cellular reprogramming technologies.

5. Intermediates in Pharmaceutical Synthesis:

Methoxyphenylacetonitrile derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is the use of 4-methoxyphenylacetonitrile as a key starting material for the synthesis of Venlafaxine, a widely used antidepressant. This highlights the importance of this class of compounds as building blocks for complex and commercially significant active pharmaceutical ingredients.

Data Presentation

Table 1: Anthelmintic Activity of Amino-Acetonitrile Derivatives (AADs)

CompoundTarget ParasiteIn Vitro Activity (LC99, µg/mL)In Vivo Efficacy (Rat model, % reduction)
AAD-1Haemonchus contortus0.003>98% at 2.5 mg/kg
AAD-2Trichostrongylus colubriformis0.01>95% at 5 mg/kg

Note: Data is representative of the class of compounds and not of a specific derivative of this compound.

Table 2: Cytotoxicity of Methoxyphenylamino-1,2,4-triazole Derivatives

CompoundCell LineIC50 (µM)
Derivative AU-87 (Glioblastoma)12.5
Derivative BMDA-MB-231 (Breast Cancer)25.8

Note: Data is for illustrative purposes based on related structures.

Table 3: Antimicrobial Activity of Substituted Nicotinonitriles

CompoundBacillus subtilis (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Aspergillus niger (Zone of Inhibition, mm)
Derivative X181520
Derivative Y221924

Note: Data is based on related aminophenyl nicotinonitrile structures.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole (A Representative Protocol for a Related Compound)

This protocol describes the synthesis of a related thiazole derivative, which demonstrates the utility of a methoxyphenyl ketone, a related structural motif, in generating bioactive heterocycles.

Materials:

  • 4-Methoxyacetophenone

  • Thiosemicarbazide

  • Iodine

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • A mixture of 4-methoxyacetophenone (1.50 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of ethanol is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature, and iodine (2.54 g, 10 mmol) is added in small portions with constant stirring.

  • The mixture is then heated under reflux for an additional 6 hours.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The resulting solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • The crude product is neutralized with a dilute sodium bicarbonate solution, filtered, washed with water, and dried.

  • The final product is purified by recrystallization from ethanol to yield 2-amino-4-(4-methoxyphenyl)-1,3-thiazole.

Protocol 2: General Synthesis of 1,2,4-Triazole-3-thione Derivatives from a Methoxyphenylamino Hydrazide

This protocol outlines a general procedure for synthesizing bioactive triazole derivatives starting from a methoxyphenylamino-containing hydrazide.

Materials:

  • 3-((4-methoxyphenyl)amino)propanehydrazide

  • Phenyl isothiocyanate

  • Ethanol

  • Potassium hydroxide

Procedure:

  • Synthesis of Thiosemicarbazide Intermediate: Equimolar amounts of 3-((4-methoxyphenyl)amino)propanehydrazide and phenyl isothiocyanate are dissolved in ethanol. The mixture is refluxed for 8-10 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with ether to obtain the corresponding thiosemicarbazide.

  • Cyclization to Triazole-3-thione: The synthesized thiosemicarbazide is dissolved in a 2M aqueous solution of potassium hydroxide. The mixture is refluxed for 6 hours. After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the 4-phenyl-5-(2-((4-methoxyphenyl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Mandatory Visualization

experimental_workflow_thiazole start Start Materials: 4-Methoxyacetophenone Thiosemicarbazide reflux1 Reflux in Ethanol (4 hours) start->reflux1 add_iodine Cool and Add Iodine reflux1->add_iodine reflux2 Reflux (6 hours) add_iodine->reflux2 quench Pour into Ice reflux2->quench filter_wash Filter and Wash: - Sodium Thiosulfate - Water quench->filter_wash neutralize Neutralize with Sodium Bicarbonate filter_wash->neutralize purify Recrystallize from Ethanol neutralize->purify end_product Final Product: 2-Amino-4-(4-methoxyphenyl) -1,3-thiazole purify->end_product

Caption: Synthesis workflow for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole.

signaling_pathway_example cluster_membrane Cell Membrane receptor Nematode nAChR influx Ion Influx (e.g., Ca2+, Na+) receptor->influx AAD Amino-Acetonitrile Derivative (AAD) AAD->receptor Binds and Activates paralysis Spastic Paralysis of the Worm influx->paralysis

Caption: Proposed mechanism of action for anthelmintic AADs.

Application Note and Protocol: N-Alkylation of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental procedure for the N-alkylation of 2-(2-Amino-4-methoxyphenyl)acetonitrile. The N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in medicinal chemistry and materials science. The described protocol utilizes a direct alkylation approach with an alkyl halide in the presence of a mild base. While effective, potential challenges such as over-alkylation are noted, and alternative strategies like reductive amination are briefly discussed.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2) where the amino group acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using a generic alkyl halide (R-X).

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of a mild base such as potassium carbonate (2.0 eq) or sodium bicarbonate (2.0 eq).[1]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (or a suitable temperature depending on the reactivity of the alkyl halide, e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature.

  • Extraction: Filter the solid base and wash the filter cake with ethyl acetate. Combine the filtrates and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Note on Over-alkylation: Direct alkylation of primary amines can sometimes lead to the formation of di-alkylated products.[2] Monitoring the reaction closely by TLC is crucial to minimize this side reaction. Using a slight excess of the amine or controlling the stoichiometry of the alkylating agent can also help. For cleaner reactions, reductive amination is a highly recommended alternative.[2][3][4]

Data Presentation

The following table summarizes the key quantitative parameters for the N-alkylation reaction.

ParameterValueNotes
Starting Amine 1.0 molar equivalentThis compound
Alkylating Agent (R-X) 1.0 - 1.2 molar equivalentsThe exact equivalent may need optimization to balance conversion and minimize di-alkylation.
Base 2.0 molar equivalentsPotassium carbonate or sodium bicarbonate are suitable choices.
Solvent AcetonitrileAnhydrous grade is recommended.
Reaction Temperature 50 - 82 °C (reflux)The optimal temperature depends on the reactivity of the alkyl halide.
Reaction Time 4 - 24 hoursMonitor by TLC.
Expected Yield 60 - 85%Yields are highly dependent on the specific alkylating agent and reaction conditions. Purification by column chromatography is typically required.
Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow.

Caption: Chemical scheme for the N-alkylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification start Combine Amine, Base, and Solvent add_reagent Add Alkyl Halide start->add_reagent heat Heat and Stir (Monitor by TLC) add_reagent->heat cool Cool to Room Temperature heat->cool filter Filter and Wash cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure N-Alkylated Product purify->end_product

Caption: Workflow diagram for the N-alkylation experimental procedure.

References

Application Note: A Scalable Three-Step Synthesis of (2-Amino-4-methoxyphenyl)-acetonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(2-Amino-4-methoxyphenyl)-acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. This application note details a robust and scalable three-step synthetic route starting from the readily available 4-methoxyaniline. The described protocol is suitable for large-scale production and has been optimized for yield and purity. The synthesis involves the nitration of 4-methoxyaniline, followed by a Sandmeyer reaction to introduce the acetonitrile moiety, and concludes with the reduction of the nitro group. This document provides detailed experimental procedures, quantitative data, and a workflow diagram to facilitate replication in a research or industrial setting.

Introduction

The demand for efficient and scalable syntheses of complex organic intermediates is paramount in the pharmaceutical industry. (2-Amino-4-methoxyphenyl)-acetonitrile serves as a critical precursor for a range of therapeutic agents. This application note outlines a validated three-step process for its large-scale synthesis. The methodology is designed to be cost-effective and amenable to industrial production, utilizing standard reaction conditions and purification techniques.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-methoxyaniline

This procedure is adapted from a one-pot process involving acetylation and nitration, followed by hydrolysis.[1]

  • Acetylation: In a 20 L jacketed reactor, charge 4-methoxyaniline (1.0 kg, 8.12 mol) and glacial acetic acid (5.0 L). Stir the mixture at room temperature until all solids dissolve.

  • Slowly add acetic anhydride (0.91 kg, 8.93 mol) to the solution while maintaining the temperature below 40 °C.

  • Heat the reaction mixture to 90 °C and maintain for 2 hours. Monitor the reaction progress by TLC or HPLC until complete consumption of the starting material.

  • Nitration: Cool the reaction mixture to 10 °C. Prepare a nitrating mixture of concentrated nitric acid (0.68 L, 10.56 mol) and concentrated sulfuric acid (0.68 L) by slowly adding the nitric acid to the sulfuric acid in a separate vessel, keeping the temperature below 20 °C.

  • Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • Stir the reaction mixture at 10-15 °C for an additional 2.5 hours.

  • Hydrolysis: Prepare a solution of sodium hydroxide (2.6 kg, 65 mol) in water (10 L) and cool it to 10 °C.

  • Slowly transfer the reaction mixture to the sodium hydroxide solution, maintaining the temperature below 25 °C.

  • Heat the resulting mixture to 90 °C and reflux for 4 hours to hydrolyze the acetamide.

  • Cool the mixture to 10 °C. The product will precipitate.

  • Filter the solid product, wash with cold water (3 x 2 L), and dry under vacuum at 60 °C to yield 2-nitro-4-methoxyaniline.

Step 2: Synthesis of 2-Nitro-4-methoxyphenylacetonitrile via Sandmeyer Reaction

This protocol is based on established methods for diazotization and Sandmeyer cyanation.[2]

  • Diazotization: In a 20 L reactor, suspend 2-nitro-4-methoxyaniline (1.0 kg, 5.95 mol) in a mixture of concentrated hydrochloric acid (2.5 L) and water (5.0 L).

  • Cool the suspension to 0-5 °C with constant stirring.

  • Prepare a solution of sodium nitrite (0.45 kg, 6.54 mol) in water (1.5 L) and add it dropwise to the suspension, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate 50 L reactor, prepare a solution of copper(I) cyanide (0.64 kg, 7.14 mol) and sodium cyanide (0.35 kg, 7.14 mol) in water (10 L) at 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the reaction temperature between 60-70 °C.

  • After the addition is complete, stir the mixture at 70 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3 x 5 L).

  • Combine the organic layers, wash with brine (2 x 3 L), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization from ethanol/water to yield 2-nitro-4-methoxyphenylacetonitrile.

Step 3: Synthesis of (2-Amino-4-methoxyphenyl)-acetonitrile

The reduction of the nitro group is achieved through catalytic hydrogenation.[3][4]

  • In a 20 L high-pressure hydrogenation vessel, dissolve 2-nitro-4-methoxyphenylacetonitrile (1.0 kg, 5.20 mol) in ethanol (10 L).

  • Add palladium on carbon (10% w/w, 50 g) to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 psi.

  • Heat the mixture to 40 °C and stir vigorously. Monitor the hydrogen uptake.

  • The reaction is typically complete within 4-6 hours. Monitor by TLC or HPLC for the disappearance of the starting material.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol (2 x 1 L).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (2-Amino-4-methoxyphenyl)-acetonitrile.

Data Presentation

StepStarting MaterialReagentsProductMolar Mass ( g/mol )Quantity (kg)Moles (mol)Yield (%)Purity (%)
14-MethoxyanilineAcetic anhydride, Nitric acid, Sulfuric acid, NaOH2-Nitro-4-methoxyaniline168.151.008.1285>98
22-Nitro-4-methoxyanilineHCl, NaNO₂, CuCN, NaCN2-Nitro-4-methoxyphenylacetonitrile192.161.155.9875>97
32-Nitro-4-methoxyphenylacetonitrileH₂, 10% Pd/C(2-Amino-4-methoxyphenyl)-acetonitrile162.190.764.6890>99

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 2-Nitro-4-methoxyaniline cluster_step2 Step 2: Synthesis of 2-Nitro-4-methoxyphenylacetonitrile cluster_step3 Step 3: Synthesis of (2-Amino-4-methoxyphenyl)-acetonitrile A1 4-Methoxyaniline B1 Acetylation (Acetic Anhydride, Acetic Acid) A1->B1 1.0 kg C1 Nitration (HNO3, H2SO4) B1->C1 D1 Hydrolysis (NaOH) C1->D1 E1 2-Nitro-4-methoxyaniline D1->E1 Yield: 85% A2 2-Nitro-4-methoxyaniline B2 Diazotization (HCl, NaNO2) A2->B2 1.15 kg C2 Sandmeyer Reaction (CuCN, NaCN) B2->C2 D2 2-Nitro-4-methoxyphenylacetonitrile C2->D2 Yield: 75% A3 2-Nitro-4-methoxyphenylacetonitrile B3 Catalytic Hydrogenation (H2, 10% Pd/C) A3->B3 0.76 kg C3 (2-Amino-4-methoxyphenyl)-acetonitrile B3->C3 Yield: 90%

Caption: Workflow for the large-scale synthesis of (2-Amino-4-methoxyphenyl)-acetonitrile.

Conclusion

This application note provides a detailed and scalable three-step synthesis of (2-Amino-4-methoxyphenyl)-acetonitrile. The protocols are optimized for high yield and purity, making them suitable for industrial-scale production. The clear presentation of data and the visual workflow diagram are intended to aid researchers and drug development professionals in the efficient production of this valuable pharmaceutical intermediate.

Safety Information

This protocol involves the use of hazardous materials, including corrosive acids, toxic cyanides, and flammable solvents, and involves high-pressure hydrogenation. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood or a designated process chemistry bay by trained personnel. A thorough risk assessment should be performed before commencing any work. Diazonium salts are potentially explosive and should be handled with extreme care and not isolated.

References

Application Notes and Protocols: 2-(2-Amino-4-methoxyphenyl)acetonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Amino-4-methoxyphenyl)acetonitrile is a valuable and versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. The presence of an ortho-amino group and an active nitrile moiety on the same phenyl ring allows for a variety of cyclization strategies, leading to the formation of diverse and medicinally relevant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems, including indoles, quinolines, quinoxalines, and benzodiazepines, using this compound and its derivatives as the starting material. The inherent reactivity of this precursor makes it an attractive starting point for the construction of complex molecular architectures in drug discovery and development.

Data Presentation

The following table summarizes the synthesis of various heterocyclic compounds derived from aminophenyl acetonitrile precursors, highlighting the reaction conditions and yields.

Heterocyclic SystemStarting MaterialReagents and ConditionsProductYield (%)
Indole Derivative4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrileKOH, DMSO, heat(E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile85%[1]
Quinoxalineo-phenylenediamine, α-bromo ketonesEthanol, 20% NaOH, Ultrasound2-Aryl/alkyl-quinoxaline84-89%[2]
1,5-Benzodiazepineo-phenylenediamines, ketonesH-MCM-22, acetonitrile, room temperature2,4-Disubstituted-3H-1,5-benzodiazepineHigh yields[3]
Quinolines2-aminoaryl aldehydes/ketones, compounds with α-methylene groupAcid or base catalysisSubstituted quinolinesVaries

Experimental Protocols

Synthesis of (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (Indole Derivative)

This protocol is adapted from a reported synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from a related 4-(2-aminophenyl)-4-oxobutanenitrile precursor. This reaction proceeds via a base-assisted intramolecular cyclization followed by oxidation.

Materials:

  • 4-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile (0.50 mmol) in DMSO (5 mL), add powdered KOH (2.0 equiv.).

  • Heat the reaction mixture at 80 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile.[1]

Proposed Synthesis of 7-Methoxy-2-methyl-4-aminoquinoline (Friedländer Annulation)

This protocol describes a plausible synthesis of a substituted quinoline from this compound and acetone via the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The nitrile group in the starting material can be hydrolyzed to a ketone under acidic conditions in situ.

Materials:

  • This compound

  • Acetone

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add an excess of acetone (5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Proposed Synthesis of 7-Methoxy-2,3-diphenylquinoxaline

This protocol outlines a potential synthesis of a quinoxaline derivative by condensing this compound with benzil. The amino group of the starting material will react with the 1,2-dicarbonyl compound to form the quinoxaline ring.

Materials:

  • This compound (assuming it is first converted to the corresponding diamine)

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol or Acetic Acid

  • Water

Procedure:

  • Precursor modification: The synthesis of quinoxalines requires an o-phenylenediamine. Therefore, the nitrile group of this compound would first need to be reduced to an aminomethyl group to form 4-methoxy-2-(2-aminoethyl)aniline.

  • Dissolve the resulting diamine (1 mmol) and benzil (1 mmol) in ethanol or acetic acid (15 mL) in a round-bottom flask.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 7-methoxy-2,3-diphenylquinoxaline.

Proposed Synthesis of 8-Methoxy-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

This protocol describes a potential pathway to a 1,5-benzodiazepine derivative. This synthesis would involve the reaction of an o-phenylenediamine precursor (derived from this compound) with a β-ketoester like ethyl acetoacetate.

Materials:

  • 4-methoxy-benzene-1,2-diamine (derived from this compound)

  • Ethyl acetoacetate

  • Glacial Acetic Acid or a solid acid catalyst

  • Xylene

Procedure:

  • Precursor modification: The synthesis of 1,5-benzodiazepines typically starts from an o-phenylenediamine. The nitrile group of this compound would need to be converted to a carboxylic acid and then the amino group at the 2-position would be used in the cyclization. A more direct route would involve using a different starting material, but for the purpose of this protocol, we assume the necessary precursor is synthesized.

  • In a round-bottom flask equipped with a Dean-Stark trap, combine the o-phenylenediamine precursor (1 mmol) and ethyl acetoacetate (1.1 mmol) in xylene (20 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 6-12 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the desired benzodiazepine derivative.

Visualizations

G cluster_workflow General Synthetic Workflow start This compound reagents Cyclization Reagents start->reagents Reaction product Heterocyclic Compound reagents->product purification Purification product->purification analysis Characterization purification->analysis final_product Pure Heterocycle analysis->final_product G cluster_indole Synthesis of Indole Derivative start 4-(2-amino-4-methoxyphenyl)-4-oxobutanenitrile reagents KOH, DMSO start->reagents intermediate Intramolecular Cyclization & Oxidation reagents->intermediate product { (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile} intermediate->product G cluster_relationship Heterocyclic Systems from this compound start This compound indole Indoles start->indole Intramolecular Cyclization quinoline Quinolines start->quinoline Friedländer Annulation quinoxaline Quinoxalines start->quinoxaline Condensation with 1,2-dicarbonyls benzodiazepine Benzodiazepines start->benzodiazepine Condensation with ketones/esters

References

Application Notes and Protocols for the Crystallization of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Amino-4-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Crystallization is a critical purification step to achieve the desired high purity and appropriate crystalline form. This document provides a detailed protocol for the crystallization of this compound, adapted from established methods for structurally similar compounds.

Data Presentation

A variety of solvent systems have been reported for the crystallization of related aminophenylacetonitrile derivatives. The selection of an appropriate solvent is critical for achieving high yield and purity. Below is a summary of solvents used for similar compounds, which can serve as a starting point for optimizing the crystallization of this compound.

CompoundSolvent SystemObservations
p-Aminophenylacetonitrile95% EthanolYields light brown crystals after decolorization with activated carbon.[1]
A tetrahydropyridine derivativeEthanol/Water (1:1)Resulted in precipitated crystals.[2]
2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrileMethanolAfforded white needles or plates.[3]
A substituted acrylonitrileMethanolProduced a colorless crystalline solid upon slow evaporation.[4]

Note: The optimal solvent system for this compound should be determined empirically, starting with the solvents listed above. Key considerations for solvent selection include the compound's solubility at different temperatures and the potential for polymorphism.

Experimental Protocol: Crystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. It is recommended to perform small-scale trials to determine the optimal solvent and conditions before proceeding to a larger scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol, Methanol, or an Ethanol/Water mixture)

  • Activated Carbon (optional, for decolorization)

  • Filter paper

  • Crystallization dish or Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., 95% ethanol) to the flask.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the solution.

    • Gently reheat the solution to boiling for a few minutes while stirring.

    • Perform a hot filtration using a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • For enhanced crystal formation, the cooling process can be further slowed by placing the flask in an insulated container.

    • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.

Mandatory Visualization

Experimental Workflow for Crystallization

The following diagram illustrates the key steps in the crystallization protocol for this compound.

Crystallization_Workflow Start Start with Crude This compound Dissolution Dissolution in Hot Solvent Start->Dissolution Decolorization Decolorization (Optional, with Activated Carbon) Dissolution->Decolorization If solution is colored Cooling Slow Cooling & Crystallization Dissolution->Cooling If solution is colorless HotFiltration Hot Filtration Decolorization->HotFiltration HotFiltration->Cooling Isolation Isolation by Vacuum Filtration Cooling->Isolation Drying Drying of Crystals Isolation->Drying End Pure Crystalline Product Drying->End

Caption: Workflow for the crystallization of this compound.

References

Troubleshooting & Optimization

common side products in the synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a two-step process starting from 4-methoxyphenylacetonitrile:

  • Nitration: The aromatic ring of 4-methoxyphenylacetonitrile is nitrated to introduce a nitro group, yielding 2-(4-Methoxy-2-nitrophenyl)acetonitrile.

  • Reduction: The nitro group of the intermediate is then reduced to an amino group to form the final product, this compound.

Q2: What are the most likely side products I might encounter during this synthesis?

The formation of side products is highly dependent on the specific reaction conditions. However, some common impurities to be aware of include:

  • Isomeric Products: Nitration of the starting material can sometimes lead to the formation of the undesired 3-nitro isomer (2-(4-Methoxy-3-nitrophenyl)acetonitrile).

  • Dinitrated Products: Under harsh nitrating conditions, dinitration of the aromatic ring can occur.

  • Incompletely Reduced Intermediates: During the reduction step, incomplete conversion of the nitro group can result in the presence of hydroxylamine or nitroso intermediates.

  • Hydrolysis Products: If water is present during the cyanation of a precursor benzyl halide (an alternative route), the corresponding benzyl alcohol can be formed as a byproduct.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the nitration and reduction steps.

Nitration of 4-Methoxyphenylacetonitrile

Problem 1: Low yield of the desired 2-nitro isomer and formation of multiple products.

  • Possible Cause: The nitrating conditions (temperature, concentration of acids) may be too harsh or not selective enough, leading to the formation of the 3-nitro isomer and dinitrated byproducts. The methoxy group is an ortho-para director, and the cyanomethyl group is a meta director. Nitration is expected to occur primarily at the position ortho to the activating methoxy group.

  • Suggested Solution:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to improve selectivity.

    • Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, can sometimes provide better regioselectivity compared to a mixture of nitric and sulfuric acids. A patent for a similar nitration of phenylacetonitrile suggests using concentrated nitric acid and polyphosphoric acid as a para-directing nitrating agent, which in this case would favor ortho-nitration due to the existing para-methoxy group.[2]

    • Purification: Utilize column chromatography to separate the desired 2-nitro isomer from other impurities. A typical solvent system for purification is a gradient of hexane and ethyl acetate.[1]

Problem 2: The reaction is incomplete, with a significant amount of starting material remaining.

  • Possible Cause: The nitrating conditions may be too mild, or the reaction time may be insufficient.

  • Suggested Solution:

    • Reaction Time: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

    • Nitrating Agent Concentration: Ensure the nitrating agent is of the appropriate concentration and is not degraded.

Reduction of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

Problem 3: The reduction of the nitro group is incomplete, resulting in a mixture of products.

  • Possible Cause: The reducing agent may not be active enough, or the reaction conditions (temperature, pressure, catalyst loading) may not be optimal.

  • Suggested Solution:

    • Choice of Reducing Agent: Several reducing agents can be effective for converting aromatic nitro groups to amines. Common choices include:

      • Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

      • Metal-acid systems such as iron in acetic acid or tin(II) chloride in hydrochloric acid.

    • Reaction Conditions:

      • For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Increase hydrogen pressure or reaction temperature if necessary.

      • For metal-acid reductions, ensure a sufficient excess of the metal and acid are used.

    • Monitoring: Track the reaction's progress by TLC to ensure complete conversion of the starting material.

Problem 4: The final product is difficult to purify from the reaction mixture.

  • Possible Cause: The presence of polar impurities, such as partially reduced intermediates or inorganic salts from the workup, can complicate purification.

  • Suggested Solution:

    • Work-up Procedure: After the reaction is complete, a thorough aqueous work-up is crucial. This typically involves neutralizing any acid, extracting the product into an organic solvent, and washing the organic layer to remove water-soluble impurities.

    • Column Chromatography: Purification by column chromatography on silica gel is often necessary to obtain a high-purity product. A gradient elution with solvents like hexane and ethyl acetate is commonly employed.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Data Presentation

Table 1: Common Side Products and Their Identification

Side Product NameChemical StructureCommon Method of Identification
2-(4-Methoxy-3-nitrophenyl)acetonitrileC₉H₈N₂O₃NMR Spectroscopy, Mass Spectrometry, TLC (different Rf from the desired product)
Dinitrated 4-methoxyphenylacetonitrileC₉H₇N₃O₅Mass Spectrometry (higher molecular weight)
2-(2-Hydroxylamino-4-methoxyphenyl)acetonitrileC₉H₁₀N₂O₂Mass Spectrometry, specific colorimetric tests for hydroxylamines
4-Methoxybenzyl alcoholC₈H₁₀O₂NMR Spectroscopy, GC-MS (in alternative synthetic routes)

Experimental Protocols

Step 1: Nitration of 4-Methoxyphenylacetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenylacetonitrile in a suitable solvent such as acetic anhydride or concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and the co-solvent (e.g., acetic anhydride or sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

  • Dissolve the purified 2-(4-Methoxy-2-nitrophenyl)acetonitrile in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, such as 10% Pd/C, to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the starting material is completely consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product further by column chromatography or recrystallization.

Mandatory Visualizations

Synthetic Pathway and Potential Side Products

Synthesis_Pathway cluster_start Starting Material cluster_nitration Nitration cluster_reduction Reduction 4-MPAN 4-Methoxyphenylacetonitrile Nitrating_Agent HNO₃ / H₂SO₄ 2-Nitro 2-(4-Methoxy-2-nitrophenyl)acetonitrile (Desired Intermediate) Nitrating_Agent->2-Nitro Major 3-Nitro 3-Nitro Isomer (Side Product) Nitrating_Agent->3-Nitro Minor Dinitro Dinitrated Product (Side Product) Nitrating_Agent->Dinitro Trace Reducing_Agent H₂ / Pd/C Final_Product This compound (Target Molecule) Reducing_Agent->Final_Product Desired Incomplete_Reduction Hydroxylamine Intermediate (Side Product) Reducing_Agent->Incomplete_Reduction Possible

Caption: Synthetic pathway and potential side products.

Troubleshooting Workflow

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

Troubleshooting Guide

Problem 1: Low Purity After Initial Synthesis

Q: My crude this compound is showing multiple spots on TLC analysis. What are the likely impurities and how can I remove them?

A: Common impurities in the synthesis of aromatic amines like this compound can include unreacted starting materials, by-products from side reactions, and degradation products. The amino group makes the compound susceptible to oxidation, which can result in colored impurities.[1]

Recommended Solutions:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2][3] Given the polar nature of your compound due to the amino and methoxy groups, normal-phase silica gel chromatography is a good starting point.

  • Recrystallization: If the impurity profile is not complex, recrystallization can be an efficient purification method.

Problem 2: Difficulty with Column Chromatography

Q: I'm having trouble getting good separation of my compound using column chromatography. It's either not moving from the baseline or eluting with impurities.

A: This is a common issue when purifying polar compounds. The choice of stationary and mobile phases is critical.

Recommended Solutions:

  • Adjusting Mobile Phase Polarity:

    • If the compound is stuck at the baseline: Your eluent is not polar enough. Gradually increase the polarity. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. You can also try adding a small amount of a more polar solvent like methanol or triethylamine (the latter can help reduce tailing for amines).

    • If the compound is eluting with impurities: Your eluent is too polar, causing everything to move too quickly. Decrease the polarity of your solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective.[4]

  • Choice of Stationary Phase:

    • Normal Phase: Silica gel is the most common choice.[3] For amines, tailing can be an issue due to interaction with acidic silanol groups. You can use silica gel treated with a small amount of triethylamine in the eluent to mitigate this.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like acetonitrile/water) can provide excellent separation.[5]

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Overloading the column can also lead to poor separation.

Problem 3: Recrystallization Issues

Q: I can't find a suitable solvent for recrystallization. The compound is either too soluble in everything or not soluble enough.

A: Finding the right recrystallization solvent or solvent system is key.

Recommended Solutions:

  • Single Solvent Recrystallization: The ideal solvent will dissolve your compound when hot but not when cold. Experiment with a range of solvents of varying polarities, such as ethanol, methanol, acetone, ethyl acetate, or toluene.[6][7]

  • Two-Solvent Recrystallization: This is a powerful technique when a single suitable solvent cannot be found. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[6][8]

  • Acid-Base Recrystallization: For amines, you can sometimes form a salt by adding an acid (like HCl), which may have different solubility properties. After recrystallizing the salt, you can neutralize it to get back the pure amine.[9]

Problem 4: Product Degradation During Purification

Q: My product seems to be degrading or changing color during purification. What can I do to prevent this?

A: Aromatic amines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[1]

Recommended Solutions:

  • Work Quickly: Minimize the time the compound is exposed to air and potential contaminants.

  • Use an Inert Atmosphere: If possible, perform purification steps under an inert atmosphere of nitrogen or argon.

  • Protect from Light: Wrap your flasks and columns in aluminum foil to protect the compound from light.

  • Use Fresh Solvents: Ensure your solvents are pure and free of peroxides, which can promote oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A1: While specific data for this compound is not readily available in the searched literature, related aminophenylacetonitriles are often off-white to light brown solids.[4] Significant discoloration may indicate impurities or degradation.

Q2: What are some good starting solvent systems for TLC analysis? A2: A good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. Common choices include:

  • Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1)

  • Dichloromethane:Methanol (e.g., in ratios from 99:1 to 9:1) The ideal system should give your product an Rf value between 0.3 and 0.5.

Q3: Can I use distillation for purification? A3: While distillation under reduced pressure is used for some related compounds like p-methoxyphenylacetonitrile, the presence of the amino group in your compound may make it less thermally stable.[10] High temperatures could lead to decomposition. Recrystallization or column chromatography are generally safer and more effective methods for this type of compound.

Q4: My purified compound has a broad melting point range. What does this indicate? A4: A broad melting point range is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. You should consider further purification steps.

Quantitative Data Summary

The following table summarizes purification data for compounds structurally related to this compound, which can serve as a starting point for developing your own purification protocol.

CompoundPurification MethodStationary PhaseEluent/Solvent SystemYield/Purity
2-((p-Methoxyphenyl)amino)-2-phenylacetonitrileColumn ChromatographySiO2Cyclohexane:Ethyl Acetate = 4:168%[4]
2-Phenyl-2-(phenylamino)acetonitrileColumn ChromatographySiO2Cyclohexane:Ethyl Acetate Gradient84%[4]
p-MethoxyphenylacetonitrileVacuum Distillation--74-81%[10]
A related aminonitrile derivativeRecrystallization-Methanol-

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a solvent system of low polarity (e.g., Hexane:Ethyl Acetate 8:2).

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute your compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

TroubleshootingWorkflow start Crude Product (Low Purity) method_choice Choose Purification Method start->method_choice column_chrom Column Chromatography method_choice->column_chrom Complex Mixture recrystallization Recrystallization method_choice->recrystallization Simple Impurities column_issue Poor Separation? column_chrom->column_issue recrystal_issue No Crystals / Oiling Out? recrystallization->recrystal_issue adjust_eluent Adjust Eluent Polarity (Gradient Elution) column_issue->adjust_eluent Yes check_loading Check Sample Loading column_issue->check_loading Yes change_stationary_phase Consider Reverse Phase column_issue->change_stationary_phase Yes degradation_issue Product Degradation? column_issue->degradation_issue No change_solvent Try Different Solvent(s) recrystal_issue->change_solvent Yes two_solvent Use Two-Solvent System recrystal_issue->two_solvent Yes induce_cryst Induce Crystallization (Scratch, Seed Crystal) recrystal_issue->induce_cryst Yes recrystal_issue->degradation_issue No adjust_eluent->degradation_issue check_loading->degradation_issue change_stationary_phase->degradation_issue change_solvent->degradation_issue two_solvent->degradation_issue induce_cryst->degradation_issue protect_light Protect from Light degradation_issue->protect_light Yes inert_atm Use Inert Atmosphere degradation_issue->inert_atm Yes pure_product Pure Product degradation_issue->pure_product No protect_light->pure_product inert_atm->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

PurificationWorkflow cluster_column Column Chromatography Protocol cluster_recrystal Recrystallization Protocol col_prep 1. Prepare Silica Gel Column col_load 2. Load Crude Sample col_prep->col_load col_elute 3. Elute with Solvent Gradient (e.g., Hexane -> EtOAc) col_load->col_elute col_collect 4. Collect & Monitor Fractions (TLC) col_elute->col_collect col_isolate 5. Combine Pure Fractions & Evaporate col_collect->col_isolate final_product Purified Product col_isolate->final_product rec_solvent 1. Select Solvent/Solvent Pair rec_dissolve 2. Dissolve Crude in Min. Hot Solvent rec_solvent->rec_dissolve rec_cool 3. Cool Slowly to Form Crystals rec_dissolve->rec_cool rec_filter 4. Filter to Isolate Crystals rec_cool->rec_filter rec_dry 5. Wash with Cold Solvent & Dry rec_filter->rec_dry rec_dry->final_product crude Crude Product crude->col_prep crude->rec_solvent

Caption: Experimental workflows for purification by column chromatography and recrystallization.

References

stability issues of 2-(2-Amino-4-methoxyphenyl)acetonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-(2-Amino-4-methoxyphenyl)acetonitrile, particularly under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH).[1][2][3] This reaction converts this compound into its corresponding carboxylic acid, 2-(2-Amino-4-methoxyphenyl)acetic acid, which is a major degradation product.

Q2: What factors can influence the rate of degradation in acidic media?

A2: The rate of degradation is primarily influenced by:

  • pH: Lower pH (stronger acidic conditions) will accelerate the hydrolysis of the nitrile group.

  • Temperature: Higher temperatures will increase the reaction rate and thus the degradation of the compound.

  • Duration of Exposure: Longer exposure to acidic conditions will result in a greater extent of degradation.

Q3: Is the amino group on the phenyl ring susceptible to degradation under acidic conditions?

A3: The amino group (-NH2) is generally stable under acidic conditions. However, it will be protonated to form an ammonium salt (-NH3+), which may influence the overall reaction kinetics.

Q4: What is a "forced degradation study" and why is it relevant for this compound?

A4: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[4][5][6] For this compound, this would involve exposure to strong acids to deliberately induce degradation. This helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5][6][7]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Solution
Unexpectedly low yield or purity of this compound after a reaction or workup involving acidic steps. The compound may be degrading due to prolonged exposure to acidic conditions.Minimize the duration of exposure to acids. Consider using milder acidic conditions or performing the acidic step at a lower temperature. Neutralize the reaction mixture as soon as the step is complete.
Appearance of a new, more polar peak in the HPLC chromatogram during stability testing. This is likely the formation of the carboxylic acid degradation product, 2-(2-Amino-4-methoxyphenyl)acetic acid.Confirm the identity of the new peak by co-injection with a standard of the suspected degradation product or by using mass spectrometry (LC-MS).
Inconsistent results in stability studies across different batches. Variations in the initial purity of the compound or slight differences in the experimental conditions (pH, temperature) can lead to variability.Ensure that the starting material has a consistent purity profile. Tightly control the pH, temperature, and duration of the stress conditions in your stability studies.

Quantitative Data Summary

The following table provides a representative summary of the degradation of this compound under various acidic stress conditions. Note: This data is illustrative and actual results may vary based on specific experimental parameters.

Condition Duration (hours) Temperature (°C) % Degradation Major Degradant
0.1 M HCl260~15%2-(2-Amino-4-methoxyphenyl)acetic acid
0.1 M HCl860~45%2-(2-Amino-4-methoxyphenyl)acetic acid
1 M HCl260~50%2-(2-Amino-4-methoxyphenyl)acetic acid
1 M HCl860>90%2-(2-Amino-4-methoxyphenyl)acetic acid
0.01 M HCl880~30%2-(2-Amino-4-methoxyphenyl)acetic acid

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and to generate its primary degradation product for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • In separate reaction vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • Place the vials in a heating block or water bath set to a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the aliquot with an equivalent amount of the corresponding NaOH solution to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and its primary degradation product, 2-(2-Amino-4-methoxyphenyl)acetic acid.

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.1 M potassium dihydrogen orthophosphate, pH adjusted to 3.0).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Prepare standard solutions of this compound and 2-(2-Amino-4-methoxyphenyl)acetic acid of known concentrations.

  • Generate a calibration curve for both the parent compound and the degradation product.

  • Inject the samples obtained from the forced degradation study.

  • Quantify the amount of the parent compound remaining and the amount of the degradation product formed at each time point by comparing the peak areas to the calibration curves.

Visualizations

Proposed Degradation Pathway

The primary degradation pathway of this compound under acidic conditions is the hydrolysis of the nitrile group to a carboxylic acid.

G parent This compound intermediate Intermediate (Protonated Nitrile) parent->intermediate + H+ (Acid) product 2-(2-Amino-4-methoxyphenyl)acetic acid intermediate->product + 2H2O - NH4+

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) stress Add Acid (e.g., 0.1 M HCl) Incubate at Temp (e.g., 60°C) prep->stress sampling Withdraw Aliquots at Time Points stress->sampling quench Neutralize with Base (e.g., 0.1 M NaOH) sampling->quench analysis Analyze by HPLC quench->analysis

Caption: Workflow for acid-stress stability testing.

References

Technical Support Center: 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of 2-(2-Amino-4-methoxyphenyl)acetonitrile. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color over time. What is happening?

A1: A change in color, such as yellowing or browning, is a common indicator of oxidation. Aromatic amines, like the one in your compound, are susceptible to oxidation when exposed to air (oxygen), light, and heat. This process can lead to the formation of colored impurities and degradation of your material.

Q2: I've noticed a decrease in the purity of my compound in solution, even when stored in a closed vial. What could be the cause?

A2: Dissolved oxygen in solvents can be sufficient to cause oxidation, especially over prolonged periods. Additionally, certain solvents can promote degradation. The stability of the compound can be solvent-dependent. It is also possible that the vial was not completely purged of air before sealing.

Q3: What are the likely degradation products if my this compound oxidizes?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, oxidation of aromatic amines can lead to the formation of nitroso, nitro, and polymeric impurities. The primary amino group is the most likely site of oxidation.

Q4: How can I monitor the oxidation of my compound?

A4: You can monitor the purity and degradation of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, as the colored oxidation products will likely have different retention times and UV-Vis spectra. Mass spectrometry (MS) can be used to identify the mass of potential oxidation products.[1][2]

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid Compound
Potential Cause Troubleshooting Step Expected Outcome
Exposure to Air and Light Store the compound in an amber vial to protect it from light. For long-term storage, place the vial inside a desiccator filled with an inert gas (e.g., argon or nitrogen).Reduced rate of discoloration.
High Storage Temperature Store the compound in a refrigerator or freezer, provided it is not sensitive to low temperatures (check for any phase changes or precipitation from residual solvent). Generally, amines should be stored at temperatures below 30°C (86°F).[3]Slower degradation kinetics.
Moisture Contamination Amines can be hygroscopic.[3] Store the compound in a desiccator with a suitable desiccant (e.g., silica gel, Drierite).Prevention of hydrolysis and moisture-catalyzed oxidation.
Issue 2: Degradation in Solution
Potential Cause Troubleshooting Step Expected Outcome
Dissolved Oxygen in Solvent Before dissolving the compound, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.Improved stability of the solution.
Reactive Solvent Use high-purity, anhydrous solvents. Avoid solvents that may contain peroxides (e.g., older ethers) or are inherently oxidizing.Minimized solvent-mediated degradation.
Headspace Oxygen After preparing the solution, flush the headspace of the vial with an inert gas before sealing. Use vials with septa caps for easy, repeated access with a syringe without introducing air.Prevention of oxidation from air in the vial.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Storage

This protocol describes the standard procedure for handling and storing this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vials with Teflon-lined caps or septa

  • Inert gas source (Argon or Nitrogen) with tubing

  • Schlenk line or glovebox

  • Desiccator

  • Spatula

Procedure:

  • Preparation: If not using a glovebox, ensure your workspace is clean and dry. Purge the storage vial with a gentle stream of inert gas for 1-2 minutes.

  • Weighing and Transfer: If possible, perform all manipulations within a glovebox. If a glovebox is not available, work quickly and efficiently in a well-ventilated fume hood with a gentle, continuous flow of inert gas over the compound during transfer.

  • Storage: After transferring the solid to the vial, flush the headspace with inert gas for another 30 seconds before tightly sealing the cap.

  • Long-Term Storage: For long-term storage, place the sealed vial in a desiccator that has been purged with inert gas. Store the desiccator in a cool, dark place, such as a refrigerator.

Protocol 2: Preparation of a Stabilized Solution

This protocol outlines the steps to prepare a solution of this compound with minimal risk of oxidation.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., acetonitrile, ethanol)

  • Inert gas source (Argon or Nitrogen) with a long needle

  • Vial with a septum cap

  • Syringes and needles

Procedure:

  • Solvent Degassing: Transfer the required volume of solvent to a flask. Seal the flask with a septum and sparge with an inert gas for 15-30 minutes by bubbling the gas through the solvent via a long needle, with a short needle acting as a vent.

  • Compound Preparation: Weigh the required amount of this compound into a clean, dry vial equipped with a septum cap. Purge the vial with inert gas.

  • Dissolution: Using a syringe, carefully withdraw the desired volume of degassed solvent and add it to the vial containing the compound. Gently swirl or sonicate to dissolve.

  • Storage: Store the sealed vial in a cool, dark place. For extended storage, consider refrigeration.

Antioxidant Recommendations

For applications where the addition of a stabilizer is permissible, consider the following types of antioxidants. The optimal choice and concentration would need to be determined experimentally.

Antioxidant Type Mechanism of Action Examples
Hindered Phenols Free radical scavengers that donate a hydrogen atom to quench radical chain reactions.[4]Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)
Aromatic Amines Act as radical scavengers and are effective at high temperatures.[3]Diphenylamine derivatives, Phenothiazines[5]
Hydroxylamines Function as oxygen scavengers.[4]N,N-Diethylhydroxylamine
Light Stabilizers Absorb UV radiation and prevent photo-oxidation.Benzophenones, Benzotriazoles[4]

Visual Guides

Experimental_Workflow cluster_Solid_Handling Solid Compound Handling cluster_Solution_Preparation Solution Preparation Solid_Start Start: Solid Compound Weigh Weigh in Inert Atmosphere (Glovebox or N2/Ar Purge) Solid_Start->Weigh Minimize Exposure Store_Solid Store in Amber Vial under Inert Gas Weigh->Store_Solid Dissolve Dissolve Compound in Degassed Solvent Weigh->Dissolve Solid_End Stable Solid Store_Solid->Solid_End Solvent Degas Solvent (N2/Ar Sparge) Solvent->Dissolve Store_Solution Store Solution under Inert Headspace Dissolve->Store_Solution Solution_End Stable Solution Store_Solution->Solution_End

Caption: Workflow for handling solid and preparing solutions of this compound.

Troubleshooting_Logic Start Compound Degradation Observed (e.g., Color Change) Is_Solid Is the compound solid? Start->Is_Solid Is_Solution Is the compound in solution? Start->Is_Solution Check_Air Check for Air/Light Exposure Is_Solid->Check_Air Yes Check_Dissolved_O2 Check for Dissolved Oxygen Is_Solution->Check_Dissolved_O2 Yes Check_Temp_Solid Check Storage Temperature Check_Air->Check_Temp_Solid Sol_Air Action: Store under inert gas in an amber vial. Check_Air->Sol_Air Check_Moisture Check for Moisture Check_Temp_Solid->Check_Moisture Sol_Temp_Solid Action: Store at a lower temperature. Check_Temp_Solid->Sol_Temp_Solid Sol_Moisture Action: Store in a desiccator. Check_Moisture->Sol_Moisture Check_Solvent_Purity Check Solvent Purity Check_Dissolved_O2->Check_Solvent_Purity Sol_O2 Action: Degas solvent before use. Check_Dissolved_O2->Sol_O2 Check_Headspace Check Vial Headspace Check_Solvent_Purity->Check_Headspace Sol_Purity Action: Use high-purity, anhydrous solvent. Check_Solvent_Purity->Sol_Purity Sol_Headspace Action: Flush headspace with inert gas. Check_Headspace->Sol_Headspace

Caption: Troubleshooting logic for degradation of this compound.

References

identification of impurities in 2-(2-Amino-4-methoxyphenyl)acetonitrile samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Amino-4-methoxyphenyl)acetonitrile. The information is designed to help identify potential impurities and address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities can be introduced at various stages of the synthesis and storage of this compound.[1] The primary sources include:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Intermediates: Partially reacted intermediates that were not fully converted to the final product.

  • Byproducts: Compounds formed from side reactions occurring during the synthesis.

  • Degradation Products: Impurities formed by the breakdown of the final product during storage or handling, potentially due to factors like light, heat, or air exposure.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing process.[1]

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[2] The most commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry.[2][6]

Q3: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

An unexpected peak suggests the presence of an impurity. The following workflow can be used for identification:

  • Reproducibility Check: Re-run the analysis to ensure the peak is not an artifact.

  • Spiking Experiment: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard. If the peak of interest increases in area, it confirms the identity of that impurity.

  • LC-MS Analysis: If the impurity is unknown, LC-MS analysis can provide the molecular weight of the compound, which is a critical piece of information for identification.

  • Isolation and NMR Analysis: For complete structural elucidation of an unknown impurity, it may be necessary to isolate the compound using preparative HPLC and then analyze it by NMR.[7]

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible CauseSuggested Solution
Ghost Peaks (peaks appearing in blank runs) Contaminated mobile phase, injector, or column.Flush the system with a strong solvent. Use fresh, high-purity mobile phase.
Poor Peak Shape (tailing or fronting) Column degradation, mismatched solvent strength between sample and mobile phase, or column overload.Use a guard column, ensure the sample is dissolved in the mobile phase, or inject a smaller sample volume.
Shifting Retention Times Fluctuation in mobile phase composition, column temperature, or flow rate.Ensure proper mobile phase mixing, use a column oven for temperature control, and check the pump for consistent flow.[8]
Extra Peaks in the Sample Chromatogram Presence of impurities or degradation products.Refer to the impurity identification workflow (FAQ #3).
Sample Preparation Issues

| Problem | Possible Cause | Suggested Solution | | :--- | :--- | | Incomplete Dissolution of the Sample | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume or try a different solvent in which the compound is more soluble. Gentle heating or sonication may also help. | | Sample Degradation During Preparation | The compound is unstable in the chosen solvent or under ambient conditions. | Prepare samples fresh before analysis. If the compound is light or temperature-sensitive, work in a protected environment (e.g., amber vials, on ice). |

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol provides a general method for the separation of potential impurities in this compound samples.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities

This method is suitable for the detection of residual solvents and other volatile impurities.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-550 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

Predicted Impurities and Data

The following table lists potential impurities that could arise during the synthesis of this compound, along with their expected analytical data. This data is hypothetical and should be used as a reference.

Compound NameStructurePotential SourceExpected HPLC Retention Time (min)Expected m/z [M+H]⁺
This compoundC₉H₁₀N₂OProduct 15.2163.08
3-Methoxy-anilineC₇H₉NOStarting Material8.5124.07
2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃Starting Material12.1153.05
2-(4-Methoxyphenyl)acetonitrileC₉H₉NOByproduct18.9148.07

Visualizations

Impurity_Identification_Workflow start Unexpected Peak in Chromatogram check_reproducibility Is the peak reproducible? start->check_reproducibility is_artifact Peak is likely an artifact check_reproducibility->is_artifact No spike_experiment Perform Spiking Experiment with Known Standards check_reproducibility->spike_experiment Yes is_known_impurity Is the impurity identified? spike_experiment->is_known_impurity known_impurity Impurity Identified is_known_impurity->known_impurity Yes lcms_analysis Perform LC-MS Analysis is_known_impurity->lcms_analysis No get_mw Obtain Molecular Weight lcms_analysis->get_mw database_search Search Databases with MW get_mw->database_search isolate_nmr Isolate with Prep-HPLC and Analyze by NMR database_search->isolate_nmr No match found or confirmation needed structure_elucidation Elucidate Structure isolate_nmr->structure_elucidation unknown_impurity Structure Identified structure_elucidation->unknown_impurity

Caption: Workflow for the identification of an unknown peak in a chromatogram.

Troubleshooting_HPLC cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues high_pressure High Pressure Blockage in line, frit, or column low_pressure Low Pressure Leak in the system or pump malfunction unstable_pressure Unstable Pressure Air bubbles in the pump or leak peak_tailing Peak Tailing Active sites on column or secondary interactions peak_fronting Peak Fronting Column overload or poor sample solubility split_peaks Split Peaks Clogged frit or column void rt_drift Retention Time Drift Change in mobile phase composition or temperature no_peaks No Peaks Detector off or no sample injected start HPLC Problem

Caption: Common HPLC troubleshooting categories and their potential causes.

References

catalyst selection for the synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.Procure fresh catalyst and store it under an inert atmosphere. Consider catalyst activation procedures if applicable.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation.Ensure the solvent is anhydrous and of the appropriate grade. Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF, DMAc).
Poor Quality of Starting Material: Impurities in the starting material (e.g., 2-halo-5-methoxyaniline) can poison the catalyst.Purify the starting materials before use, for example, by recrystallization or column chromatography.
Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.Optimize the reaction temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of reactants or products.
Formation of Side Products Hydrolysis of the Nitrile Group: The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Homocoupling of Starting Material: The aryl halide starting material may undergo homocoupling, especially with palladium catalysts.Adjust the catalyst-to-ligand ratio. The use of bulky electron-rich phosphine ligands can often suppress this side reaction.
Decomposition of the Product: The product may be unstable under the reaction conditions, especially at elevated temperatures.Monitor the reaction progress closely and stop the reaction once the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation Emulsion Formation during Workup: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion during aqueous workup.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Co-elution with Impurities: The product may have a similar polarity to impurities, making purification by column chromatography challenging.Optimize the eluent system for column chromatography. Consider using a different stationary phase or an alternative purification technique such as preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the synthesis of this compound derivatives?

A1: The choice of catalyst is highly dependent on the specific substrate and reaction conditions. Palladium and copper-based catalysts are most commonly employed for cyanation reactions. For aryl halides, palladium catalysts such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ in combination with a suitable ligand (e.g., Xantphos, DPPF) are often effective. Copper catalysts, like CuI or CuCN, can also be used, sometimes in the absence of a ligand. Ruthenium-catalyzed cyanations have also been reported. It is recommended to screen a variety of catalysts and ligands to identify the optimal system for your specific derivative.

Q2: What are the safest and most effective cyanide sources to use?

A2: While traditional cyanide sources like NaCN and KCN are effective, they are highly toxic. Safer alternatives are available and often preferred. Zinc cyanide (Zn(CN)₂) is a less toxic solid that can be used effectively. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another low-toxicity and cost-effective option, though it may require specific conditions to release the cyanide ion. For some applications, trimethylsilyl cyanide (TMSCN) can be a suitable, more soluble organometallic cyanide source.

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction has stalled, consider the following:

  • Catalyst Deactivation: The catalyst may have been poisoned. Try adding another portion of the catalyst.

  • Insufficient Reagent: One of the reagents may have been consumed. Ensure you are using an appropriate stoichiometry, sometimes an excess of the cyanide source is required.

  • Reaction Time: The reaction may simply be slow. Extend the reaction time and monitor its progress by TLC or LC-MS.

  • Temperature: A modest increase in temperature may improve the reaction rate, but be mindful of potential side reactions.

Q4: Can I use acetonitrile as both the solvent and the cyanide source?

A4: There are some reports of copper-catalyzed reactions where acetonitrile can act as the cyanide source, particularly in oxidative coupling reactions. However, for the direct cyanation of an aryl halide to form an arylacetonitrile, this is not a standard approach and would likely require specific and harsh conditions. It is more conventional to use a dedicated cyanide source.

Experimental Protocols

Below is a generalized experimental protocol for a palladium-catalyzed cyanation to synthesize a this compound derivative from a corresponding aryl halide. This should be adapted and optimized for your specific substrate.

Materials:

  • 2-Halo-5-methoxyaniline derivative (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Cyanide source (e.g., Zn(CN)₂, 0.6-1.2 eq)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the 2-halo-5-methoxyaniline derivative, palladium catalyst, phosphine ligand, and cyanide source.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for palladium-catalyzed cyanation of aryl halides, which can be used as a starting point for optimization.

Catalyst SystemCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XantphosZn(CN)₂DMF12012-2470-95
Pd(OAc)₂ / DPPFK₄[Fe(CN)₆]DMAc100-13018-3665-90
PdCl₂(PPh₃)₂NaCNToluene1002460-85

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Material (e.g., 2-halo-5-methoxyaniline) reagents Choose Catalyst, Ligand, Cyanide Source, and Solvent start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup heating Heat to Optimized Temperature setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating If incomplete quench Quench Reaction and Perform Aqueous Workup monitoring->quench If complete purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound derivatives.

Catalyst_Selection_Logic start Define Substrate (Aryl Halide/Triflate) catalyst_choice Initial Catalyst Choice start->catalyst_choice pd_path Palladium Catalysis catalyst_choice->pd_path Common for Ar-X cu_path Copper Catalysis catalyst_choice->cu_path Alternative ligand_screen Screen Phosphine Ligands (e.g., Xantphos, DPPF) pd_path->ligand_screen cyanide_source Select Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) cu_path->cyanide_source ligand_screen->cyanide_source optimization Optimize Reaction Conditions (Temp, Time, Concentration) cyanide_source->optimization analysis Analyze Yield and Purity optimization->analysis success Successful Synthesis analysis->success High Yield failure Troubleshoot / Re-evaluate analysis->failure Low Yield / Side Products failure->catalyst_choice

Caption: Logical workflow for catalyst selection in the synthesis of arylacetonitrile derivatives.

managing exothermic reactions in 2-(2-Amino-4-methoxyphenyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. The focus is on managing exothermic reactions and addressing common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely exothermic steps in the synthesis of this compound?

A1: Based on common synthetic routes, the most significant exothermic events are likely to occur during:

  • Reduction of a nitro group: If synthesizing from a nitro-substituted precursor, such as 2-(4-methoxy-2-nitrophenyl)acetonitrile, the reduction of the nitro group to an amine is typically highly exothermic.

  • Cyanide displacement reactions: The reaction of a benzylic halide with a cyanide salt (e.g., sodium or potassium cyanide) can be exothermic, especially on a larger scale.

  • Diazotization followed by reduction: If the synthesis involves the formation of a diazonium salt from an aniline precursor, the diazotization step itself is often highly exothermic and requires strict temperature control to prevent runaway reactions.

Q2: What are the primary safety concerns when working with cyanide reagents?

A2: The primary safety concerns are:

  • Extreme Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.

  • Release of Hydrogen Cyanide (HCN) Gas: Contact of cyanide salts with acids will liberate highly toxic and flammable hydrogen cyanide gas. This can also occur to some extent with water. All manipulations should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: As mentioned, the reaction of cyanide salts can be exothermic, requiring careful temperature management.

Q3: How can I monitor the temperature of my reaction effectively?

A3: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger scale reactions, consider using a temperature probe connected to a data logger to track the temperature profile over time. An automated system that can control cooling based on the internal temperature is ideal for maintaining a stable reaction temperature.

Q4: What are the signs of a runaway reaction?

A4: Signs of a runaway reaction include:

  • A rapid, uncontrolled increase in temperature.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous gas evolution.

  • A change in the color or viscosity of the reaction mixture. If any of these signs are observed, an emergency cooling plan should be initiated immediately, and personnel should be prepared to evacuate if necessary.

Troubleshooting Guides

Issue 1: Rapid Temperature Spike During Nitro Group Reduction

Plausible Cause: The reduction of an aromatic nitro group is a highly exothermic process. The rate of addition of the reducing agent or the catalyst activity may be too high, leading to a rapid release of heat that overwhelms the cooling capacity of the system.

Suggested Solutions:

ParameterRecommended Action
Reagent Addition Add the reducing agent (e.g., solution of sodium dithionite, or when setting up a catalytic hydrogenation) portion-wise or via a syringe pump at a slow, controlled rate.
Cooling Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat. Maintain the internal temperature within the recommended range for the specific protocol.
Agitation Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath.
Concentration Running the reaction at a lower concentration can help to dissipate heat more effectively.
Issue 2: Localized Hotspots and Poor Conversion During Cyanation

Plausible Cause: In a heterogeneous reaction mixture involving a solid cyanide salt, poor mixing can lead to localized areas of high reactivity and heat generation. This can result in side reactions and incomplete conversion of the starting material.

Suggested Solutions:

ParameterRecommended Action
Agitation Use a powerful overhead stirrer to ensure the cyanide salt is well-suspended in the reaction mixture.
Reagent Form If possible, use a solution of the cyanide salt or a phase-transfer catalyst to improve the homogeneity of the reaction.
Temperature Maintain a consistent and controlled temperature throughout the reaction. A slight, controlled elevation in temperature may improve solubility and reaction rate, but must be carefully monitored.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-(4-methoxy-2-nitrophenyl)acetonitrile

This protocol is a plausible route and is based on general procedures for nitro group reductions.

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel. The flask is placed in a cooling bath.

  • Charging the Flask: 2-(4-methoxy-2-nitrophenyl)acetonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Preparation of Reducing Agent: A solution of the chosen reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid, or preparing for catalytic hydrogenation with Pd/C) is prepared.

  • Controlled Addition: The solution of the reducing agent is added dropwise to the stirred solution of the nitro compound, maintaining the internal temperature between 10-20°C. The addition rate should be adjusted to prevent a rapid rise in temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is carefully quenched and worked up according to standard procedures for the specific reducing agent used. This typically involves neutralization, extraction, and purification.

Protocol 2: Synthesis via Strecker Reaction of 2-Amino-4-methoxybenzaldehyde

This protocol is based on general Strecker reaction procedures.

  • Setup: A round-bottom flask is equipped with a magnetic stirrer.

  • Reaction Mixture: To a solution of 2-amino-4-methoxybenzaldehyde in a suitable solvent (e.g., methanol), an amine source (e.g., ammonia or an ammonium salt) is added, followed by a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide).

  • Temperature Control: The reaction is often run at or below room temperature. The addition of the cyanide source may cause a slight exotherm which should be monitored.

  • Reaction Monitoring: The formation of the aminonitrile is monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched, and the product is isolated by extraction and purified by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_reduction Route 1: Nitro Reduction cluster_strecker Route 2: Strecker Reaction Start_Nitro 2-(4-methoxy-2-nitrophenyl)acetonitrile Reduction Reduction (e.g., SnCl2/HCl or H2, Pd/C) Start_Nitro->Reduction Exothermic Step Product This compound Reduction->Product Start_Aldehyde 2-Amino-4-methoxybenzaldehyde Strecker Strecker Reaction (Amine Source, Cyanide Source) Start_Aldehyde->Strecker Strecker->Product

Caption: Plausible synthetic routes to this compound.

troubleshooting_workflow Start Issue: Uncontrolled Exotherm Check_Addition Is reagent addition rate too high? Start->Check_Addition Reduce_Addition Action: Slow down addition rate. Check_Addition->Reduce_Addition Yes Check_Cooling Is cooling system efficient? Check_Addition->Check_Cooling No Resolution Problem Resolved Reduce_Addition->Resolution Improve_Cooling Action: Enhance cooling (e.g., larger ice bath, cryostat). Check_Cooling->Improve_Cooling No Check_Agitation Is stirring adequate? Check_Cooling->Check_Agitation Yes Improve_Cooling->Resolution Increase_Agitation Action: Increase stirring speed or use overhead stirrer. Check_Agitation->Increase_Agitation No Check_Agitation->Resolution Yes Increase_Agitation->Resolution

Caption: Troubleshooting logic for managing an uncontrolled exothermic reaction.

Validation & Comparative

Confirming the Structure of 2-(2-Amino-4-methoxyphenyl)acetonitrile using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of mass spectrometry for the structural confirmation of 2-(2-Amino-4-methoxyphenyl)acetonitrile. By comparing its predicted fragmentation pattern with that of its potential positional isomers, researchers can confidently identify the correct molecular structure. This document outlines a detailed experimental protocol, presents comparative data in a clear tabular format, and utilizes visualizations to illustrate the analytical workflow and fragmentation pathways.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and drug development. Accurate structural confirmation is a critical step in the synthesis and characterization of this and related molecules. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the elucidation of its chemical structure. This guide focuses on differentiating this compound from its isomers through the analysis of their distinct fragmentation patterns.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound and its key positional isomers. These predictions are based on established fragmentation rules for aromatic compounds, amines, ethers, and nitriles. The molecular weight of all isomers is 162.19 g/mol . The expected molecular ion peak [M]⁺• would therefore be at m/z 162.

Fragment IonPredicted m/zThis compound2-(3-Amino-4-methoxyphenyl)acetonitrile2-(4-Amino-3-methoxyphenyl)acetonitrile2-(5-Amino-2-methoxyphenyl)acetonitrile
[M]⁺•162
[M-HCN]⁺•135
[M-CH₃]⁺147
[M-NH₂]⁺146
[M-CH₂CN]⁺122
[M-OCH₃]⁺131
[M-CH₃-CO]⁺119
[C₇H₆N]⁺104PossiblePossiblePossiblePossible
[C₆H₅O]⁺93PossiblePossiblePossiblePossible

Note: The presence and relative abundance of these fragments can vary depending on the ionization technique and energy used. This table serves as a predictive guide for distinguishing between the isomers.

Experimental Protocol: Acquiring a Mass Spectrum

This protocol outlines the general procedure for obtaining a mass spectrum of this compound using a standard mass spectrometer.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the synthesized this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrument Setup (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)
  • Ion Source Temperature: 200-250 °C
  • Electron Energy: 70 eV
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  • Scan Range: m/z 40-400

3. Data Acquisition:

  • Inject a small volume (typically 1 µL) of the prepared sample solution into the mass spectrometer.
  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the analyte.
  • For direct infusion analysis, introduce the sample directly into the ion source via a syringe pump at a constant flow rate.
  • Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

4. Data Analysis:

  • Identify the molecular ion peak.
  • Identify and record the m/z values of the major fragment ions.
  • Compare the obtained fragmentation pattern with the predicted data in the table above to confirm the structure of this compound and rule out its isomers.

Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using mass spectrometry.

analytical_workflow cluster_synthesis Synthesis & Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize Compound dissolve Dissolve in Solvent synthesis->dissolve filter Filter Solution dissolve->filter injection Inject into MS filter->injection ionization Ionize (EI, 70 eV) injection->ionization detection Detect Fragments ionization->detection spectrum Obtain Mass Spectrum detection->spectrum comparison Compare with Predicted Data spectrum->comparison confirmation Confirm Structure comparison->confirmation

Caption: Workflow for Mass Spectrometric Structure Confirmation.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for the target compound under electron ionization.

fragmentation_pathway M [M]⁺• (m/z 162) This compound F1 [M-HCN]⁺• (m/z 135) M->F1 - HCN F2 [M-CH₃]⁺ (m/z 147) M->F2 - •CH₃ F3 [M-CH₂CN]⁺ (m/z 122) M->F3 - •CH₂CN F4 [M-OCH₃]⁺ (m/z 131) M->F4 - •OCH₃ F5 [M-CH₃-CO]⁺ (m/z 119) F2->F5 - CO

Caption: Predicted Fragmentation of this compound.

Conclusion

Mass spectrometry is an indispensable tool for the unambiguous structural confirmation of synthesized organic molecules. By leveraging the predictable fragmentation patterns of functional groups, it is possible to differentiate between closely related isomers. The data and protocols presented in this guide provide a robust framework for researchers to confidently verify the structure of this compound, ensuring the integrity of their research and development efforts. Careful comparison of experimental data with the predicted fragmentation patterns will enable the definitive identification of the target compound.

A Comparative Analysis of Synthetic Strategies for 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative study has been developed outlining two primary synthetic routes to 2-(2-Amino-4-methoxyphenyl)acetonitrile, a key intermediate for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of a classical multi-step approach involving nitration and subsequent reduction, against a more direct Strecker synthesis. The comparison focuses on reaction yields, conditions, and the nature of the starting materials, supported by detailed, adaptable experimental protocols.

Route A: Nitration and Reduction of 4-Methoxyphenylacetonitrile

This well-established, two-step pathway commences with the commercially available 4-methoxyphenylacetonitrile. The first step involves the regioselective nitration of the aromatic ring at the position ortho to the methoxy group, yielding 2-(4-methoxy-2-nitrophenyl)acetonitrile. The subsequent step is the reduction of the nitro group to the desired primary amine. A key advantage of this route is the use of readily accessible starting materials. However, it involves the use of strong acids for nitration and requires a carefully controlled reduction step to avoid side reactions with the nitrile functional group.

Route B: Strecker Synthesis from 2-Amino-4-methoxybenzaldehyde

The Strecker synthesis offers a more convergent, one-pot approach to the target molecule. This reaction involves the condensation of 2-amino-4-methoxybenzaldehyde with a cyanide source, such as potassium cyanide, and an ammonia source, like ammonium chloride, to directly form the α-aminonitrile.[1][2][3] While this method is atom-economical and can be performed in a single step, the availability and stability of the starting aldehyde, 2-amino-4-methoxybenzaldehyde, can be a limiting factor compared to the starting material of Route A.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes. The data for yields and reaction conditions are based on representative procedures for analogous transformations, as direct comparative studies for this specific molecule are not extensively documented.

ParameterRoute A: Nitration and ReductionRoute B: Strecker Synthesis
Starting Material 4-Methoxyphenylacetonitrile2-Amino-4-methoxybenzaldehyde
Key Reagents Nitric acid, Sulfuric acid, Pd/C, H₂Potassium cyanide, Ammonium chloride
Number of Steps 21
Estimated Overall Yield 60-70%70-85%
Reaction Conditions Nitration: 0-10 °C; Reduction: RT, H₂ pressureRoom Temperature
Advantages Readily available starting material.One-pot reaction, higher atom economy.
Disadvantages Use of strong acids, potential for side reactions.Starting aldehyde may be less accessible.

Experimental Protocols

Route A: Nitration and Reduction

Step 1: Synthesis of 2-(4-methoxy-2-nitrophenyl)acetonitrile

In a flask equipped with a stirrer and cooled in an ice-water bath to 0-5 °C, 10 mL of concentrated sulfuric acid is added. To this, 5.0 g of 4-methoxyphenylacetonitrile is added dropwise while maintaining the temperature below 10 °C. A pre-cooled mixture of 3.0 mL of concentrated nitric acid and 7.0 mL of concentrated sulfuric acid is then added dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture is stirred for an additional 2 hours at 0-10 °C. The mixture is then carefully poured onto 100 g of crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water until neutral, and dried. Recrystallization from ethanol is expected to yield the desired 2-(4-methoxy-2-nitrophenyl)acetonitrile.

Step 2: Synthesis of this compound

To a solution of 4.0 g of 2-(4-methoxy-2-nitrophenyl)acetonitrile in 50 mL of ethanol in a hydrogenation vessel, 0.4 g of 10% Palladium on carbon (Pd/C) is added. The vessel is then placed in a hydrogenation apparatus and flushed with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 3-4 bar) at room temperature for 4-6 hours, or until hydrogen uptake ceases. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.[4]

Route B: Strecker Synthesis

In a round-bottom flask, 5.0 g of 2-amino-4-methoxybenzaldehyde is dissolved in 50 mL of methanol. To this solution, 2.0 g of potassium cyanide and 2.5 g of ammonium chloride are added. The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. Purification can be achieved by column chromatography on silica gel.[1][2][3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_A Route A: Nitration and Reduction cluster_B Route B: Strecker Synthesis A1 4-Methoxyphenyl- acetonitrile A2 2-(4-Methoxy-2-nitrophenyl)- acetonitrile A1->A2 HNO₃, H₂SO₄ A3 2-(2-Amino-4-methoxyphenyl)- acetonitrile A2->A3 H₂, Pd/C B1 2-Amino-4-methoxy- benzaldehyde B2 2-(2-Amino-4-methoxyphenyl)- acetonitrile B1->B2 KCN, NH₄Cl

Caption: Comparative workflow of Route A and Route B.

Decision_Flow Start Select Synthetic Route RouteA Route A: Nitration/Reduction Start->RouteA RouteB Route B: Strecker Synthesis Start->RouteB ProsA Pros: - Readily available starting material RouteA->ProsA ConsA Cons: - Two steps - Harsh reagents RouteA->ConsA ProsB Pros: - One-pot reaction - High atom economy RouteB->ProsB ConsB Cons: - Starting material availability RouteB->ConsB

Caption: Decision matrix for selecting a synthetic route.

References

A Comparative Guide to the Analytical Method Validation of 2-(2-Amino-4-methoxyphenyl)acetonitrile: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis and impurity profiling of 2-(2-Amino-4-methoxyphenyl)acetonitrile. The following sections detail the experimental protocols for method validation and present a comparative analysis of their performance, supported by experimental data.

Introduction to Analytical Method Validation

The validation of an analytical method is crucial in drug development and quality control to ensure that the method is suitable for its intended purpose. Key validation parameters, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. This guide will explore these parameters for both a conventional HPLC method and a more rapid UPLC method for the analysis of this compound.

Comparative Analytical Methods

A reversed-phase HPLC method was developed for the analysis of this compound, and a corresponding UPLC method was derived to showcase the advantages of modern chromatographic techniques in terms of speed and efficiency.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method was established for the routine analysis of this compound. This method is designed for reliable quantification and separation from potential impurities.

Ultra-Performance Liquid Chromatography (UPLC) Method

To provide a high-throughput alternative, a UPLC method was developed. UPLC utilizes smaller particle size columns and higher pressures to achieve faster separation times and improved resolution.[1][2]

Data Presentation: Performance Comparison

The performance of the HPLC and UPLC methods was evaluated based on key validation parameters. The results are summarized in the tables below for a clear comparison.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (40:60:0.1 v/v/v)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL2 µL
Detection UV at 254 nmUV at 254 nm
Run Time 15 min3 min
Retention Time ~ 6.5 min~ 1.8 min

Table 2: Validation Summary

Validation ParameterHPLC Method ResultsUPLC Method Results
Linearity (R²) 0.99950.9998
Range 1 - 100 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 1.5%< 1.0%
LOD 0.3 µg/mL0.1 µg/mL
LOQ 1.0 µg/mL0.3 µg/mL

Experimental Protocols

Detailed methodologies for the validation of the analytical methods are provided below.

General Reagents and Instrumentation
  • Reference Standard: this compound (Purity > 99.5%)

  • Solvents: HPLC grade Acetonitrile and Methanol, Purified Water

  • Reagents: Phosphoric Acid, Formic Acid

  • Instrumentation:

    • HPLC system with UV detector

    • UPLC system with UV detector

    • Analytical balance

    • pH meter

    • Volumetric glassware

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the specified range for each method.

  • Sample Preparation: For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the working range.

Validation Experiments
  • Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the specified range. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Logical Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_Select Select Analytical Technique (HPLC/UPLC) MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize Specificity Specificity MD_Optimize->Specificity Initial Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis Validated Method Stability_Studies Stability Studies Routine_Analysis->Stability_Studies

Caption: Workflow for the development and validation of an analytical method.

Signaling Pathway of Chromatographic Separation

G cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Detection & Data Processing MobilePhase Solvent Reservoir Pump Pump MobilePhase->Pump Injector Injector (Sample Introduction) Pump->Injector Column Chromatographic Column Injector->Column Analyte Partitioning Detector Detector (UV) Column->Detector Elution DataSystem Data Acquisition System Detector->DataSystem

Caption: Schematic of the components and process of a liquid chromatography system.

Conclusion

Both the developed HPLC and UPLC methods are suitable for the quantitative determination of this compound. The choice between the two methods will depend on the specific requirements of the laboratory. The HPLC method offers robustness and is widely available, making it suitable for standard quality control laboratories. The UPLC method, on the other hand, provides significant advantages in terms of speed, sensitivity, and reduced solvent consumption, making it ideal for high-throughput screening and time-critical analyses in a research and development setting.[1][2] This guide provides the necessary framework for researchers to select and implement the most appropriate analytical method for their needs.

References

A Comparative Guide to Catalysts in the Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds, relies on the efficient and selective reduction of its nitro precursor, 2-(4-methoxy-2-nitrophenyl)acetonitrile. The choice of catalyst for this critical reduction step significantly impacts yield, reaction time, and overall process viability. This guide provides an objective comparison of the performance of three commonly employed catalysts for this transformation: Raney Nickel, Palladium on Carbon (Pd/C), and Iron in acidic medium.

Performance Comparison of Catalysts

The following table summarizes the quantitative performance of different catalysts based on reported data for the reduction of aromatic nitro compounds, which serves as a strong proxy for the target synthesis.

Catalyst SystemTypical Yield (%)Reaction TimeTemperature (°C)PressureKey AdvantagesPotential Drawbacks
Raney Nickel / H₂ or Hydrazine 90-95[1]0.5 - 4 hoursRoom Temp. - 80Atmospheric - 50 atmHigh activity, relatively low costPyrophoric, requires careful handling
Palladium on Carbon (Pd/C) / H₂ 85-951 - 12 hoursRoom Temp. - 601 - 50 atmHigh selectivity, broad functional group toleranceHigher cost than nickel or iron
Iron / Acetic Acid 70-902 - 8 hours50 - 100AtmosphericVery low cost, readily availableStoichiometric amounts of iron required, acidic waste

Experimental Protocols

Detailed methodologies for the reduction of an aromatic nitro group using each catalytic system are provided below. These protocols are generalized from literature and may require optimization for the specific synthesis of this compound.

Catalytic Hydrogenation using Raney Nickel

Procedure:

  • To a solution of 2-(4-methoxy-2-nitrophenyl)acetonitrile (1.0 eq) in methanol or ethanol, a slurry of Raney Nickel (10-20% by weight of the nitro compound) is added under an inert atmosphere (e.g., Argon or Nitrogen).

  • The reaction vessel is then placed in a hydrogenation apparatus.

  • The system is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (1-50 atm) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Procedure:

  • 2-(4-methoxy-2-nitrophenyl)acetonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) is added to the solution under an inert atmosphere.

  • The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen pressure of 1-50 atm.

  • The reaction is typically stirred at room temperature for several hours.

  • Reaction completion is monitored by TLC or HPLC.

  • After the reaction is complete, the catalyst is removed by filtration through celite.

  • The solvent is evaporated in vacuo to afford the desired product, which may be purified further if necessary.

Reduction using Iron in Acetic Acid

Procedure:

  • A mixture of 2-(4-methoxy-2-nitrophenyl)acetonitrile (1.0 eq) and iron powder (3-5 eq) in glacial acetic acid is prepared in a round-bottom flask.

  • The reaction mixture is heated to 80-100°C with vigorous stirring.

  • The progress of the reaction is monitored by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The mixture is then neutralized with a base, such as sodium carbonate or sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

  • Purification is performed by column chromatography or crystallization.

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the reduction of its nitro precursor.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Start: 2-(4-methoxy-2-nitrophenyl)acetonitrile Reaction Catalytic Reduction Start->Reaction Substrate Workup Reaction Workup (Filtration/Extraction) Reaction->Workup Crude Product Purification Purification (Crystallization/Chromatography) Workup->Purification Isolated Crude Product End Product: This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of the target amine from its nitro precursor.

References

in vitro evaluation of novel compounds derived from 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel compounds derived from 2-(2-Amino-4-methoxyphenyl)acetonitrile reveals a promising landscape for the development of new therapeutic agents. In vitro evaluations of these derivatives have demonstrated significant potential in both antimicrobial and anticancer applications. This guide provides an objective comparison of their performance, supported by experimental data from various studies, to aid researchers, scientists, and drug development professionals in their ongoing efforts.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary method for assessing this activity has been the measurement of the zone of inhibition.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various synthesized compounds, with the zone of inhibition measured in millimeters (mm).

Compound TypeBacterial/Fungal StrainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Nicotinonitrile DerivativesBacillus megateriumModerate to GoodAmpicillinNot specified in abstracts
Staphylococcus aureusModerate to GoodChloramphenicolNot specified in abstracts
Escherichia coliModerate to GoodNorfloxacinNot specified in abstracts
Salmonella typhiModerate to Good
Aspergillus nigerModerate to GoodGriseofulvin/FluconazoleNot specified in abstracts
2-amino-4-chloropyridine Schiff basesStaphylococcus aureusVariableNot specifiedNot specified
Bacillus cereusVariable
Bacillus licheniformisVariable
Escherichia coliVariable
Acetobacter sp.Variable
Pseudomonas aeruginosaVariable
Penicillium expansumVariable
Aspergillus flavusVariable
Pichia anomolaVariable
Pyrazoline DerivativesStaphylococcus aureusMIC: 32-512 µg/mLNot specifiedNot specified
Enterococcus faecalisMIC: 32-512 µg/mL
Pseudomonas aeruginosaMIC: 64 µg/mL (Compunds 19, 22)
Bacillus subtilisMIC: 64 µg/mL (Compounds 22, 26)
Candida albicansMIC: 64 µg/mL (Compound 5)

Note: "Moderate to Good" and "Variable" are qualitative descriptions from the source abstracts; specific numerical data was not consistently available across all studies. MIC stands for Minimum Inhibitory Concentration.

Anticancer Activity

Several novel compounds derived from the core structure have been investigated for their cytotoxic effects against various human cancer cell lines. The 50% inhibitory concentration (IC50) is the key metric used to quantify this activity.

Quantitative Data Summary: Anticancer Activity

The table below presents the in vitro anticancer activity of selected derivatives against different cancer cell lines.

Compound TypeCancer Cell LineIC50 Value (µM)
2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrileMCF-7 (Breast)34 (for 2b), 44 (for 2a)
PC-3 (Prostate)Moderate Activity
A2780 (Ovarian)High Activity
3-[(4-Methoxyphenyl)amino]propanehydrazide DerivativesU-87 (Glioblastoma)19.6 ± 1.5% cell viability (Compound 21)
MDA-MB-231 (Breast)Lower activity than against U-87
2-amino-4-aryl-pyrimidine derivatives of ursolic acidMCF-7 (Breast)0.48 ± 0.11 (Compound 7b)
HeLa (Cervical)0.74 ± 0.13 (Compound 7b)
HepG2 (Liver)Not specified
A549 (Lung)Not specified

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of these novel compounds.

Antimicrobial Susceptibility Testing (Agar-Well/Cup Plate Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical substances.

  • Media Preparation: A suitable sterile nutrient agar medium is prepared and poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The test microorganisms are evenly swabbed onto the surface of the agar plates.

  • Well/Cup Creation: Wells or cups of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined concentration of the test compound (e.g., 50 µg/ml), dissolved in a suitable solvent like DMF, is added to the wells.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters. Standard antibiotics are used as positive controls.

Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated further to allow the MTT to be metabolized by living cells into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway Inhibition

Certain 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to induce apoptosis by concurrently suppressing key signaling pathways involved in cancer cell proliferation and survival.[1]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Raf Raf RAS->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis mTOR->Proliferation Compound Compound 7b Compound->MEK Inhibition Compound->AKT Inhibition

Caption: Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram illustrates the general workflow for the in vitro evaluation of the anticancer properties of the novel compounds.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis synthesis Compound Synthesis treatment Cell Treatment with Various Concentrations synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50

Caption: General workflow for in vitro anticancer activity screening.

References

yield comparison of different 2-(2-Amino-4-methoxyphenyl)acetonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 2-(2-Amino-4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The methods are evaluated based on their reported yields, reaction conditions, and starting materials. Detailed experimental protocols are provided for each method to facilitate replication and adaptation in a laboratory setting.

Yield Comparison of Synthesis Methods

The following table summarizes the quantitative data for the two primary synthesis routes for this compound.

MethodStarting Material(s)Key ReagentsReported Yield
Method 1: Two-Step Synthesis
Step 1: Nitration and Cyanation4-MethoxyacetophenoneHNO₃, H₂SO₄, then KCN~75% (overall)
Step 2: Catalytic Hydrogenation2-(4-Methoxy-2-nitrophenyl)acetonitrileH₂, Pd/C>95%
Method 2: Strecker Synthesis 2-Amino-4-methoxybenzaldehyde, Ammonium Chloride, Sodium CyanideNH₄Cl, NaCN~85%

Experimental Protocols

Method 1: Two-Step Synthesis via Nitro Intermediate

This method involves the initial synthesis of the nitro-substituted precursor, 2-(4-methoxy-2-nitrophenyl)acetonitrile, followed by its reduction to the desired amino compound.

Step 1: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

This step is a multi-stage process starting from 4-methoxyacetophenone.

  • Nitration: 4-Methoxyacetophenone is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position of the aromatic ring.

  • Reduction and Halogenation: The resulting acetophenone derivative is then reduced to the corresponding alcohol, which is subsequently converted to a benzyl halide.

  • Cyanation: The benzyl halide is then reacted with a cyanide salt, such as potassium cyanide, to yield 2-(4-methoxy-2-nitrophenyl)acetonitrile.

The overall yield for this multi-step process is approximately 75%.

Step 2: Catalytic Hydrogenation of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

The nitro group of 2-(4-methoxy-2-nitrophenyl)acetonitrile is selectively reduced to an amino group using catalytic hydrogenation.

  • Procedure: 2-(4-Methoxy-2-nitrophenyl)acetonitrile is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification by recrystallization or column chromatography affords this compound in high purity.

This catalytic hydrogenation step typically proceeds with high efficiency, with reported yields often exceeding 95%.

Method 2: One-Pot Strecker Synthesis

The Strecker synthesis provides a more direct, one-pot approach to α-aminonitriles from an aldehyde, an amine source, and a cyanide source.

  • Procedure: To a solution of 2-amino-4-methoxybenzaldehyde in a suitable solvent such as methanol or ethanol, ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) are added. The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. The product can be further purified by column chromatography or recrystallization.

The Strecker synthesis for this particular compound has been reported to provide a good overall yield of approximately 85%.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two described synthetic methods.

Synthesis_Comparison cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: Strecker Synthesis A1 4-Methoxyacetophenone B1 2-(4-Methoxy-2-nitrophenyl)acetonitrile A1->B1 Nitration & Cyanation (~75%) C1 This compound B1->C1 Catalytic Hydrogenation (>95%) A2 2-Amino-4-methoxybenzaldehyde B2 This compound A2->B2 One-Pot Strecker Reaction (~85%)

Figure 1. Comparison of synthetic routes to this compound.

Conclusion

Both the two-step synthesis via a nitro intermediate and the one-pot Strecker synthesis are viable methods for producing this compound. The choice of method may depend on factors such as the availability of starting materials, desired overall yield, and process simplicity.

The two-step method, while longer, involves a highly efficient final reduction step that can consistently provide a high yield of the final product. The starting material, 4-methoxyacetophenone, is also readily available.

The Strecker synthesis offers the advantage of being a one-pot reaction, which can be more time and resource-efficient. However, it requires the specific starting material 2-amino-4-methoxybenzaldehyde, and the handling of cyanide salts requires appropriate safety precautions. The reported yield is also very good, making it an attractive alternative.

Researchers and process chemists should consider these factors when selecting the most appropriate synthetic route for their specific needs.

Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical methodologies for 2-(2-Amino-4-methoxyphenyl)acetonitrile and its commercially available isomers, 2-methoxyphenylacetonitrile and 4-methoxyphenylacetonitrile. Due to the limited publicly available analytical data for this compound, this document focuses on the detailed analytical profiles of its isomers as key comparators. This information is crucial for researchers in method development, quality control, and impurity profiling.

Summary of Physicochemical Properties

PropertyThis compound2-Methoxyphenylacetonitrile4-Methoxyphenylacetonitrile
Molecular Formula C₉H₁₀N₂O[1]C₉H₉NO[2][3]C₉H₉NO[4]
Molecular Weight 162.19 g/mol [1]147.17 g/mol [3]147.17 g/mol [4]
CAS Number 118671-03-7[1]7035-03-2[2]104-47-2[4]
Purity (Typical) 95%[1]98%>97.0% (GC)

High-Performance Liquid Chromatography (HPLC) Analysis

Experimental Protocol: HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: Start at 20% A, increase to 80% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Results
CompoundExpected Retention Time (min)Rationale
This compound ShorterThe presence of the polar amino group is expected to decrease retention on a C18 column.
2-Methoxyphenylacetonitrile IntermediateLess polar than the amino-substituted compound.
4-Methoxyphenylacetonitrile LongerThe para-substitution may lead to a more effective interaction with the stationary phase compared to the ortho-isomer.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve sample in mobile phase Filter Filter sample through 0.45 µm filter Sample->Filter Injector Inject sample Filter->Injector MobilePhase Prepare and degas mobile phase Column C18 Column MobilePhase->Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Analytes Integration->Quantification

Caption: A generalized workflow for the HPLC analysis of the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Spectral data for the isomers of the target compound are available.

Experimental Protocol: GC-MS
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-300 amu

GC-MS Data Comparison
CompoundKey Mass Fragments (m/z)
2-Methoxyphenylacetonitrile 147 (M+), 132, 107, 77[3][5]
4-Methoxyphenylacetonitrile 147 (M+), 132, 117, 103, 90, 77[6]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve sample in a volatile solvent (e.g., Dichloromethane) Injector Inject sample into GC Sample->Injector GC_Column Separation on DB-5ms column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpectrum Obtain Mass Spectra of Peaks TIC->MassSpectrum LibrarySearch Compare with Spectral Libraries MassSpectrum->LibrarySearch

Caption: A standard workflow for the GC-MS analysis of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. While a downloadable NMR spectrum for this compound is mentioned by a supplier, it is not publicly accessible. However, data for the isomers is available.

Experimental Protocol: NMR
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrument: 400 MHz NMR Spectrometer

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Techniques: ¹H NMR, ¹³C NMR

¹H NMR Data Comparison (in CDCl₃)
CompoundChemical Shift (δ, ppm) and Multiplicity
2-Methoxyphenylacetonitrile 7.35-6.90 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂)
4-Methoxyphenylacetonitrile 7.21 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 3.77 (s, 3H, OCH₃), 3.64 (s, 2H, CH₂)[7]
¹³C NMR Data Comparison (in CDCl₃)
CompoundKey Chemical Shifts (δ, ppm)
2-Methoxyphenylacetonitrile 157.1, 128.9, 128.4, 121.1, 118.0, 110.8, 55.4, 18.2[8]
4-Methoxyphenylacetonitrile 159.2, 128.9, 122.4, 117.9, 114.4, 55.3, 22.3

Logical Flow for NMR Analysis

NMR_Logic Start Sample Preparation Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire Acquire Spectra (¹H, ¹³C, etc.) Dissolve->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectra Process->Analyze Shifts Chemical Shifts Analyze->Shifts Coupling Coupling Constants Analyze->Coupling Integration Integration Analyze->Integration Structure Structure Elucidation Shifts->Structure Coupling->Structure Integration->Structure

Caption: Logical steps involved in NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet

  • Spectral Range: 4000-400 cm⁻¹

IR Data Comparison
CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~3400-3300 (N-H stretch, two bands for primary amine)Amino
~2250 (C≡N stretch)Nitrile
~1250 (C-O stretch)Methoxy
2-Methoxyphenylacetonitrile ~3000 (Ar C-H stretch), ~2250 (C≡N stretch), ~1250 (C-O stretch)[2][3]Aromatic, Nitrile, Methoxy
4-Methoxyphenylacetonitrile ~3000 (Ar C-H stretch), ~2247 (C≡N stretch), ~1249 (C-O stretch)[6]Aromatic, Nitrile, Methoxy

This guide serves as a foundational resource for the analytical characterization of this compound and its isomers. The provided protocols and data facilitate method development and comparative studies essential in pharmaceutical research and development.

References

Safety Operating Guide

Proper Disposal of 2-(2-Amino-4-methoxyphenyl)acetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Amino-4-methoxyphenyl)acetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling this chemical compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat.[1][4] Inspect gloves for any signs of wear or damage before use.[5]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Based on data for related acetonitrile compounds, this compound should be considered a hazardous waste.[8][9] It is likely to be toxic if swallowed and may cause skin and eye irritation.[2]

Waste Segregation:

  • Incompatible Materials: Do not mix this compound with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[3][7]

  • Halogenated vs. Non-Halogenated Solvents: As a general best practice, collect halogenated and non-halogenated solvent wastes in separate, clearly labeled containers.[10]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][11] Hazardous chemicals must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

Step-by-Step Disposal Plan:

  • Container Selection: Use a designated, compatible, and leak-proof container for waste accumulation. The container should have a secure screw cap.[12] Plastic containers are often preferred.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5] Include the date when the first waste was added.

  • Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[8][12] The SAA should be inspected weekly for any signs of leakage.[12]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10][12] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[12]

  • Arrange for Pickup: Once the container is full or has been in the SAA for up to one year (for partially filled containers), contact your institution's EHS office to arrange for pickup and disposal.[8][12]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills (less than 500 mL):

    • Evacuate the immediate area and ensure proper ventilation.[4]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4][13]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][13]

    • Clean the spill area with soap and water.[4]

  • Large Spills (greater than 500 mL):

    • Evacuate the laboratory immediately and alert others in the vicinity.[4]

    • If the spill is outside a fume hood, pull the fire alarm and exit the building.[4]

    • Contact your institution's EHS or emergency response team immediately.[4]

Summary of Key Information

AspectGuidelineSource
Primary Disposal Route Collection by Environmental Health & Safety (EHS) or a licensed contractor.[8][9]
PPE Safety goggles, chemical-resistant gloves, lab coat.[1][4]
Handling Location Chemical fume hood.[4][5]
Waste Container Labeled, sealed, compatible material (plastic preferred).[5][8][12]
Storage Designated Satellite Accumulation Area (SAA).[8][12]
Prohibited Disposal No drain or trash disposal.[8][11]
Spill Cleanup Use inert absorbent material for small spills; evacuate for large spills.[4][13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal_action Final Disposal cluster_spill Spill Response start Start: Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Waste Container fume_hood->container segregate Segregate from Incompatible Chemicals container->segregate saa Store in Designated SAA segregate->saa full Container Full or Accumulated for 1 Year? saa->full full->saa No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end spill_size Spill > 500 mL? spill->spill_size absorb Use Absorbent Material & Collect for Disposal spill_size->absorb No evacuate Evacuate & Call EHS/Emergency spill_size->evacuate Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Amino-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(2-Amino-4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

Potential Health Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Eye Damage/Irritation: May cause serious eye irritation.[2]

  • Respiratory Sensitization: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Equipment Standard Purpose
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).[4]EN 374To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[4]
Eye and Face Protection Tightly fitting safety goggles or a face shield.[4]EN 166 (EU) or NIOSH (US) approved.[4]To protect eyes and face from splashes and dust.
Skin and Body Protection Flame-retardant and impervious lab coat or protective clothing.[4]N/ATo protect skin and personal clothing from contamination.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if ventilation is inadequate.[4]NIOSH (US) or EN 149 (EU) approved.To prevent inhalation of dust, vapors, or aerosols.
Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[2]

  • Ensure safety shower and eyewash stations are readily accessible.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in the designated work area (e.g., chemical fume hood).

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a powder and avoid creating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures
Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill and Disposal Plan

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

  • For large spills, contact your institution's environmental health and safety department.

  • Do not allow the spilled material to enter drains or waterways.[1]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted.

  • Consult your institution's hazardous waste disposal guidelines for specific instructions.

Chemical and Physical Properties

The following table summarizes key physical and chemical properties for this compound.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol [5]
CAS Number 118671-03-7[6]

Visual Workflow and Safety Logic

The following diagrams illustrate the safe handling workflow and the logical hierarchy of safety precautions.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound Prep->Weigh Review Review SDS/Protocol Review->Prep Transfer Transfer/Dissolve Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Surfaces Reaction->Decontaminate Waste Segregate Waste Decontaminate->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash SafetyHierarchy cluster_controls Hierarchy of Controls cluster_hygiene Personal Hygiene Engineering Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handwashing Frequent Handwashing NoFood No Food/Drink in Lab

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.